molecular formula C9H7N5O B1270471 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 332026-86-5

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1270471
CAS No.: 332026-86-5
M. Wt: 201.18 g/mol
InChI Key: QEPDSNAEMKSMGN-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H7N5O and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPDSNAEMKSMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417303
Record name 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332026-86-5
Record name 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole and 1,2,5-oxadiazole (furazan) heterocycles are prominent scaffolds in medicinal chemistry, known for their diverse pharmacological activities.[1][2][3] The fusion of these two moieties into a single molecular entity, such as 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, presents a compound of significant interest for drug discovery and development. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines generalized experimental protocols for its synthesis and characterization, and presents a conceptual workflow relevant to its investigation in a drug development context.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and understanding its structure-activity relationships. The properties for this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 4-(1H-1,3-benzodiazol-2-yl)-1,2,5-oxadiazol-3-amineN/A
CAS Number 332026-86-5[4]
Molecular Formula C₉H₇N₅O[4][5]
Molecular Weight 201.18 g/mol [5]
Calculated LogP 1.98[4]
Physical Form Solid[5]
Rotatable Bonds 1[4]
SMILES Nc1nonc1-c2nc3ccccc3[nH]2[5]
InChI Key QEPDSNAEMKSMGN-UHFFFAOYSA-N[5]

Experimental Protocols

Generalized Synthesis Protocol

The synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. The following is a plausible, generalized route.

Objective: To synthesize this compound.

Materials:

  • o-Phenylenediamine

  • 3-Amino-1,2,5-oxadiazole-4-carboxylic acid (or its corresponding acid chloride or ester)

  • Polyphosphoric acid (PPA) or a similar condensing agent

  • Appropriate solvents (e.g., ethanol, dimethylformamide)

  • Sodium bicarbonate solution

  • Distilled water

Procedure:

  • Condensation: A mixture of equimolar amounts of o-phenylenediamine and 3-amino-1,2,5-oxadiazole-4-carboxylic acid is heated in the presence of a condensing agent like polyphosphoric acid. The reaction temperature is typically elevated (e.g., 120-160 °C) and maintained for several hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice or into cold water.

  • Neutralization: The acidic mixture is neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution, until a precipitate is formed.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with distilled water to remove any inorganic impurities.

  • Purification: The crude product is dried and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization Workflow

Following synthesis and purification, the compound's identity and purity must be confirmed.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR Purity Purity Analysis (HPLC, Elemental) Purified_Compound->Purity Final_Structure Confirmed Structure & Purity Data NMR->Final_Structure MS->Final_Structure IR->Final_Structure Purity->Final_Structure

Caption: Workflow for the structural characterization of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To determine the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include aromatic protons from the benzimidazole ring and an amine proton.

  • ¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms the elemental composition (C₉H₇N₅O).

3. Infrared (IR) Spectroscopy:

  • To identify characteristic functional groups. Expected peaks would include N-H stretching (for both the amine and imidazole), C=N stretching, and aromatic C-H and C=C stretching vibrations.[8][9]

4. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Elemental Analysis: To determine the percentage composition of C, H, and N, and compare it with the calculated values for the molecular formula.

Conceptual Drug Discovery Pathway

Given the pharmacological importance of the benzimidazole and oxadiazole scaffolds, a compound like this compound is a prime candidate for screening in drug discovery programs. The following diagram illustrates a generalized pathway from initial characterization to potential mechanism of action studies.

G cluster_screening Initial Screening cluster_validation Hit Validation & Lead Optimization cluster_moa Mechanism of Action (MoA) Compound Test Compound (this compound) PhysChem Physicochemical Characterization Compound->PhysChem ADMET In Silico ADMET Prediction PhysChem->ADMET BioScreen High-Throughput Biological Screening ADMET->BioScreen DoseResponse Dose-Response Assays (IC₅₀/EC₅₀) BioScreen->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR TargetID Target Identification SAR->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway Cellular Cellular & In Vivo Model Validation Pathway->Cellular

Caption: A generalized workflow for a drug discovery screening cascade.

This pathway highlights the logical progression for evaluating a novel chemical entity. After initial synthesis and characterization, the compound would undergo computational and in vitro screening to identify any biological activity. Promising "hits" are then validated through more detailed assays to establish potency and selectivity, leading to studies aimed at identifying the specific biological target and signaling pathway through which the compound exerts its effects.

References

In-Depth Technical Guide: 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS: 332026-86-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, a heterocyclic compound with significant potential in oncology. This document details its synthesis, chemical properties, and biological activity, with a focus on its mechanism of action as a microtubule-destabilizing agent. Experimental protocols for key assays are provided, and relevant biological pathways are visualized. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Properties

This compound, also known as 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amine, is a small molecule featuring a benzimidazole ring system linked to an amino-substituted 1,2,5-oxadiazole (furazan) ring.

PropertyValue
CAS Number 332026-86-5
Molecular Formula C₉H₇N₅O
Molecular Weight 201.19 g/mol
Appearance White solid
Melting Point 269 °C

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process commencing from the formation of a key intermediate, 2-(cyanomethyl)benzimidazole.

Synthesis of 2-(Cyanomethyl)benzimidazole

This intermediate can be synthesized via the condensation of o-phenylenediamine with ethyl cyanoacetate.[1]

Protocol:

  • A mixture of o-phenylenediamine (10 mmol) and ethyl cyanoacetate (10 mmol) is heated at 120°C for 30 minutes.

  • After cooling to room temperature, the solid product is collected by filtration.

  • The crude product is purified by grinding with diethyl ether and subsequent recrystallization from ethanol.

Synthesis of this compound

The synthesis proceeds through the conversion of the nitrile group of 2-(cyanomethyl)benzimidazole to an amino-oxadiazole ring.

Protocol:

  • Step 1: Formation of 2-(1H-benzimidazol-2-yl)-N'-hydroxy-2-(hydroxyimino)-ethanimidamide. A solution of sodium nitrite in water is added dropwise to a stirred solution of 2-(cyanomethyl)benzimidazole in acetic acid at a low temperature (5-10 °C). The resulting intermediate, 1H-benzimidazol-2-yl(hydroxyimino)acetonitrile, is then reacted with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in ethanol or isopropanol.

  • Step 2: Cyclization to this compound. The intermediate from Step 1 is subjected to cyclization to form the final product. The crude product is then purified by recrystallization from acetic acid to yield a white solid.[2]

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Oxadiazole Formation cluster_2 Step 3: Cyclization o_phenylenediamine o-Phenylenediamine intermediate1 2-(Cyanomethyl)benzimidazole o_phenylenediamine->intermediate1 Condensation (120°C) ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->intermediate1 Condensation (120°C) intermediate2 2-(1H-benzimidazol-2-yl)-N'-hydroxy- 2-(hydroxyimino)ethanimidamide intermediate1->intermediate2 1. NaNO2, AcOH 2. NH2OH·HCl, K2CO3 final_product 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine intermediate2->final_product Recrystallization

Synthetic Workflow for the Target Compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its ability to destabilize microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[2]

Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for cellular function, particularly during mitosis where they form the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making microtubule-targeting agents a cornerstone of cancer chemotherapy.

Experimental Protocol: Tubulin Polymerization Assay

  • Purified tubulin is incubated in a polymerization buffer at 37°C.

  • The test compound (this compound) is added at various concentrations.

  • The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm.

  • A known microtubule-destabilizing agent (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as positive controls.

Anticancer Activity

By disrupting microtubule dynamics, this compound exhibits anticancer properties. This is primarily due to the induction of mitotic arrest, where cancer cells are unable to form a functional mitotic spindle, leading to the activation of apoptotic pathways.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Quantitative Data: While specific IC50 values for this compound are not publicly available in the cited literature, compounds with similar benzimidazole-furazan scaffolds have demonstrated potent anticancer activity against various cancer cell lines.

Potential as an Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor

The benzimidazole-oxadiazole scaffold has also been investigated for its potential to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion.[3][4][5] IDO1 catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. Inhibition of IDO1 can restore anti-tumor immunity. Further investigation is required to determine if this compound exhibits IDO1 inhibitory activity.

Signaling Pathways and Visualizations

Microtubule Dynamics and Mitotic Arrest

The compound interferes with the dynamic equilibrium of microtubule polymerization and depolymerization. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis.

Microtubule_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Process tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis (Spindle Formation) microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis Mitotic Arrest compound 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine compound->microtubule Inhibits Polymerization/ Promotes Depolymerization

Mechanism of Microtubule Destabilization.
Potential IDO1 Inhibition Pathway

If the compound acts as an IDO1 inhibitor, it would block the conversion of tryptophan to kynurenine, thereby reducing the immunosuppressive effects within the tumor microenvironment and enhancing T-cell mediated tumor cell killing.

IDO1_Pathway cluster_0 Tryptophan Metabolism cluster_1 Immune Response tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 kynurenine Kynurenine immunosuppression Immunosuppression kynurenine->immunosuppression ido1->kynurenine t_cell T-Cell tumor_cell Tumor Cell t_cell->tumor_cell Tumor Cell Killing immunosuppression->t_cell Inhibition compound 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine (Potential) compound->ido1 Inhibition

Potential IDO1 Inhibition Pathway.

Conclusion and Future Directions

This compound is a promising compound with demonstrated microtubule-destabilizing activity, positioning it as a potential candidate for anticancer drug development. Its straightforward synthesis and clear mechanism of action warrant further investigation. Future research should focus on:

  • Quantitative structure-activity relationship (QSAR) studies to optimize the compound's potency and pharmacokinetic profile.

  • In vivo studies in animal models to evaluate its efficacy and safety.

  • Investigation of its potential as an IDO1 inhibitor to explore its immunomodulatory properties.

  • Elucidation of the specific binding site on tubulin to better understand its interaction at a molecular level.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related benzimidazole-oxadiazole compounds.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a fusion of benzimidazole and aminofurazan (1,2,5-oxadiazol-3-amine) moieties, suggests potential applications in various therapeutic areas. A thorough understanding of its structural and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Molecular Structure

The structure of this compound consists of a benzimidazole ring system linked at its 2-position to the 4-position of a 1,2,5-oxadiazol-3-amine ring. The presence of acidic (N-H of benzimidazole) and basic (amine and imidazole nitrogens) centers, along with a variety of aromatic and heteroaromatic protons and carbons, gives rise to a rich spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity. The predicted chemical shifts are based on data from analogous compounds, such as 4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine and other 2-substituted benzimidazoles.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzimidazole and the amine group. The benzimidazole N-H proton is likely to be broad and its chemical shift may vary with solvent and concentration. The aromatic protons of the benzimidazole ring will appear as a complex multiplet due to second-order coupling effects.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH₂ (Amine)~ 6.0 - 7.0Broad singlet-
Ar-H (Benzimidazole)~ 7.2 - 7.8Multiplet-
NH (Benzimidazole)~ 12.0 - 13.0Broad singlet-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the benzimidazole and oxadiazole rings are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Carbon Predicted Chemical Shift (δ, ppm)
C (Benzimidazole, C4/C7)~ 110 - 120
C (Benzimidazole, C5/C6)~ 120 - 130
C (Benzimidazole, C3a/C7a)~ 135 - 145
C (Benzimidazole, C2)~ 145 - 155
C (Oxadiazole, C4)~ 140 - 150
C (Oxadiazole, C3)~ 150 - 160

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
N-H Stretch (Benzimidazole)3100 - 3300Broad, Medium
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=N Stretch (Imidazole & Oxadiazole)1600 - 1650Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
N-O Stretch (Oxadiazole)1300 - 1400Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Parameter Predicted Value
Molecular FormulaC₉H₆N₆O
Molecular Weight214.06 g/mol
[M+H]⁺ (ESI-MS)m/z 215.068
[M]⁺ (EI-MS)m/z 214

Expected Fragmentation Pattern: The fragmentation in EI-MS might involve the loss of small neutral molecules like HCN, N₂, and CO from the heterocyclic rings.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route involves the condensation of o-phenylenediamine with a suitable precursor for the 2-(1,2,5-oxadiazol-3-amine) moiety. One common method for benzimidazole synthesis is the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative under acidic conditions.[1] The synthesis of the 1,2,5-oxadiazole ring can be achieved through various methods, often starting from α-dicarbonyl compounds or their derivatives.[2]

NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used. For structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. Both Electrospray Ionization (ESI) and Electron Ionization (EI) sources can be used.

  • Sample Preparation: For ESI-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation. For EI-MS, the solid sample is introduced directly into the ion source.

  • Data Acquisition: Mass spectra are acquired in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel heterocyclic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Target Compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (HRMS) purification->ms Molecular Weight data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental methodologies for their determination. Researchers can use this information to aid in the identification and characterization of this and similar heterocyclic molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, specifically solubility and stability, of the heterocyclic compound 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. While specific experimental data for this compound is not publicly available, this document outlines the standardized experimental protocols essential for determining these parameters. Furthermore, it discusses the potential biological significance of this molecular scaffold, drawing from research on structurally related benzimidazole-oxadiazole derivatives. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering a framework for the characterization and potential application of this and similar compounds.

Introduction

The fusion of benzimidazole and oxadiazole rings in a single molecular entity creates a pharmacophore with significant potential in medicinal chemistry. The benzimidazole nucleus is a well-established "privileged structure" known for its presence in numerous biologically active compounds, while the 1,2,5-oxadiazole moiety can act as a bioisostere for esters and amides, potentially improving metabolic stability and other pharmacokinetic properties. Understanding the fundamental physicochemical characteristics of novel derivatives, such as this compound, is a critical first step in the drug development pipeline. This guide will detail the methodologies required to assess its solubility and stability, crucial determinants of its potential as a therapeutic agent.

Physicochemical Properties: Data and Experimental Protocols

Precise quantitative data for the solubility and stability of this compound is not currently available in the public domain. However, the following sections detail the standard experimental protocols used to determine these critical parameters for novel chemical entities.

Solubility Determination

Aqueous solubility is a key factor influencing the absorption and bioavailability of a drug candidate. The following table summarizes common methods for its determination.

Table 1: Experimental Protocols for Solubility Determination

MethodPrincipleThroughputSample RequirementKey Considerations
Shake-Flask Method A surplus of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured.[1][2]LowHighGold standard for thermodynamic solubility. Time-consuming.
Turbidimetric Solubility Assay A solution of the compound in a water-miscible solvent is serially diluted in an aqueous buffer. The onset of precipitation is detected by measuring turbidity.[3]HighLowProvides kinetic solubility, which can differ from thermodynamic solubility.
High-Performance Liquid Chromatography (HPLC)-based Method A saturated solution is prepared and, after filtration, the concentration of the solute is quantified using a calibrated HPLC method.[4]MediumMediumOffers high precision and specificity in quantifying the dissolved compound.
  • Preparation: An excess amount of this compound is added to a sealed vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Stability Assessment

Chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of a drug substance. Stability studies are designed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Table 2: Experimental Protocols for Chemical Stability Assessment

MethodPurposeConditionsAnalytical Techniques
Forced Degradation (Stress Testing) To identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[]Acidic, basic, oxidative, thermal, and photolytic stress.HPLC, LC-MS, GC-MS.[][6]
Accelerated Stability Studies To predict the shelf-life of a drug substance under normal storage conditions in a shorter period.Elevated temperature and humidity (e.g., 40°C / 75% RH).HPLC for potency and purity analysis.
Long-Term Stability Studies To establish the shelf-life and recommended storage conditions.Recommended storage conditions (e.g., 25°C / 60% RH).HPLC for potency and purity analysis.
  • Sample Preparation: Solutions of this compound are prepared in various stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Stored at elevated temperatures (e.g., 60°C) in a neutral solution.

    • Photolytic: Exposed to UV and visible light as per ICH guidelines.

  • Incubation: Samples are incubated for a defined period, with time points for analysis.

  • Analysis: At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method (typically with a photodiode array detector and coupled to a mass spectrometer) to separate and identify the parent compound and any degradation products.

  • Data Evaluation: The percentage of degradation is calculated, and the structures of major degradation products are elucidated.

Potential Biological Significance and Signaling Pathways

While the specific biological targets of this compound have not been reported, the benzimidazole-oxadiazole scaffold is present in compounds investigated for various therapeutic applications, particularly in oncology.[7][8]

Potential Anticancer Mechanisms

Structurally related compounds have been shown to exert their anticancer effects through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[9][10]

  • DNA Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[11]

  • Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. Derivatives have been shown to target receptor tyrosine kinases such as VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and growth.[8][9]

The following diagrams illustrate a generalized workflow for assessing these potential activities and a potential signaling pathway that could be targeted.

G cluster_0 Experimental Workflow for Biological Activity Screening A Compound Synthesis 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine B In vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->B C Target Identification (e.g., Kinase profiling, Topoisomerase assay) B->C If active D Mechanism of Action Studies (e.g., Western blot, Flow cytometry) C->D E In vivo Efficacy Studies (e.g., Xenograft models) D->E

Workflow for assessing biological activity.

G cluster_1 Potential VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Compound->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT Activates AKT->Proliferation

Hypothetical inhibition of VEGFR-2 signaling.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery. This technical guide provides the necessary framework for its initial physicochemical characterization. The detailed protocols for determining solubility and stability are fundamental for any subsequent preclinical and clinical development. Furthermore, the exploration of its potential biological activities, guided by the knowledge of related compounds, opens avenues for its evaluation as a therapeutic agent, particularly in the field of oncology. The systematic application of the methodologies outlined herein will be crucial in elucidating the true potential of this promising heterocyclic compound.

References

In-depth Technical Guide: 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the chemical compound 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. A comprehensive search of publicly available scientific databases and literature has revealed that while the compound is chemically defined and commercially available, its experimental crystal structure has not been reported. This document summarizes the available physicochemical properties and outlines a putative synthetic pathway based on established methodologies for related benzimidazole and oxadiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in this heterocyclic scaffold.

Introduction

This compound is a heterocyclic compound that incorporates both a benzimidazole and a 1,2,5-oxadiazole (furazan) moiety. These two ring systems are prevalent in medicinal chemistry and are known to impart a wide range of biological activities. The benzimidazole ring is a key component in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The 1,2,5-oxadiazole ring is recognized for its role in various therapeutic agents, including those with anti-parasitic and cardiovascular effects. The combination of these two pharmacophores in a single molecule suggests potential for novel biological activities.

Crucially, as of the date of this publication, no experimental crystal structure data for this compound has been deposited in the Cambridge Structural Database (CSD) or detailed in peer-reviewed literature. Therefore, this guide will focus on the known properties and synthetic routes for this compound and its analogs.

Physicochemical Properties

While experimental crystallographic data is unavailable, some key chemical identifiers and predicted properties for this compound have been compiled.

PropertyValueSource
Molecular Formula C₉H₇N₅O[1]
Molecular Weight 201.18 g/mol [1]
CAS Number 332026-86-5[2]
MDL Number MFCD00501862[1]
Predicted LogP 1.98[2]

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles for the formation of benzimidazole and 1,2,5-oxadiazole rings. The following represents a generalized, multi-step synthetic protocol.

General Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow Start Starting Materials: o-phenylenediamine and Malononitrile Step1 Step 1: Synthesis of 2-cyanomethyl-1H-benzimidazole Start->Step1 Condensation Step2 Step 2: Dimerization and Oxidative Cyclization Step1->Step2 Base-catalyzed reaction Step3 Step 3: Nitrosation of Diaminofurazan Precursor Step2->Step3 Treatment with Nitrosating Agent Step4 Step 4: Formation of 4-amino-3-furazancarbonitrile Step3->Step4 Rearrangement Step5 Step 5: Final Condensation Step4->Step5 Reaction with o-phenylenediamine End Final Product: 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Step5->End Cyclization

Caption: A proposed multi-step synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are generalized and would require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-cyanomethyl-1H-benzimidazole

  • In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol.

  • Add an equimolar amount of malononitrile.

  • The reaction mixture is heated to reflux for several hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by recrystallization from a suitable solvent.

Step 2-4: Formation of the 1,2,5-Oxadiazole Ring

The synthesis of the 3-amino-1,2,5-oxadiazole moiety from a dinitrile precursor is a complex process. A potential route involves the conversion of the nitrile group to an amidoxime, followed by cyclization.

  • The 2-cyanomethyl-1H-benzimidazole is reacted with hydroxylamine to form the corresponding amidoxime.

  • The resulting amidoxime is then subjected to oxidative cyclization using an appropriate oxidizing agent (e.g., N-bromosuccinimide) to form the 1,2,5-oxadiazole ring.

  • Alternatively, formation of a diaminofurazan precursor from the benzimidazole starting material could be envisioned, followed by selective deamination and rearrangement to yield the target amine-substituted oxadiazole.

Step 5: Final Condensation and Cyclization

A more direct approach would involve the condensation of a pre-formed 3-amino-1,2,5-oxadiazole-4-carboxaldehyde (or a related reactive intermediate) with o-phenylenediamine.

  • o-phenylenediamine is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

  • An equimolar amount of the 1,2,5-oxadiazole derivative with a suitable leaving group or reactive carbonyl is added.

  • The mixture is heated to reflux. An oxidizing agent may be required to facilitate the final cyclization to the benzimidazole ring.

  • The reaction is monitored by TLC.

  • Upon completion, the product is isolated by cooling the reaction mixture, filtering the precipitate, and purifying by column chromatography or recrystallization.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the percentage composition of C, H, and N.

Potential Applications and Future Directions

Given the pharmacological importance of the benzimidazole and 1,2,5-oxadiazole scaffolds, this compound represents an interesting candidate for biological screening. Potential areas of investigation could include its activity as an antimicrobial, antiviral, or anticancer agent.

A critical next step for the full characterization of this molecule would be the successful growth of single crystals suitable for X-ray diffraction analysis. This would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would be invaluable for computational studies, such as molecular docking, to predict its biological targets and guide the design of future derivatives.

Conclusion

While the experimental crystal structure of this compound remains to be determined, this technical guide provides a summary of its known properties and a plausible synthetic strategy. The elucidation of its crystal structure is a key area for future research and would significantly enhance the understanding of this promising heterocyclic compound.

References

The Rising Therapeutic Potential of Benzimidazole-Oxadiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, hybrid molecules integrating benzimidazole and oxadiazole moieties have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into benzimidazole-oxadiazole derivatives, with a focus on their anticancer and antimicrobial potential.

Core Biological Activities and Quantitative Data

Benzimidazole-oxadiazole derivatives have been extensively investigated for their potent biological effects, primarily as anticancer and antimicrobial agents. The synergistic combination of the benzimidazole scaffold, a key component in several FDA-approved drugs, and the 1,3,4-oxadiazole ring, known for its diverse pharmacological properties, has yielded compounds with significant therapeutic promise.

Anticancer Activity

A significant body of research highlights the cytotoxic effects of these derivatives against a panel of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of crucial signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and key enzymes like thymidylate synthase, which are vital for cancer cell proliferation and survival.[1][2]

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected benzimidazole-oxadiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4b A549 (Lung)>100[1]
4c A549 (Lung)6.1[1]
4d HeLa (Cervical)3.23[3]
4h PANC-1 (Pancreatic)26.7[1][2]
4i MCF-7 (Breast)2.70[3]
4r A549 (Lung)0.3[1][2]
4r MCF-7 (Breast)0.5[1][2]
4r PANC-1 (Pancreatic)5.5[1][2]
4s A549 (Lung)1.6[1]
4s MCF-7 (Breast)1.2[1]
4s PANC-1 (Pancreatic)6.6[1]
5a MCF-7 (Breast)5.165[4]
5a HepG2 (Liver)5.995[4]
7k Panc-1 (Pancreatic)1.40[5]
7L Panc-1 (Pancreatic)1.65[5]
Cisplatin A549 (Lung)19.7[1]
5-Fluorouracil HeLa (Cervical)29.9[3]

This table is a compilation of data from multiple sources and is not an exhaustive list.

Antimicrobial Activity

In an era of growing antimicrobial resistance, the development of new antibacterial and antifungal agents is critical. Benzimidazole-oxadiazole derivatives have demonstrated notable activity against a range of pathogenic microbes. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

The table below presents the antimicrobial activity of representative compounds, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDBacterial StrainMIC (µg/mL)Reference
Sm-complex Escherichia coli ATCC 25922250[6]
Sm-complex Klebsiella pneumoniae ATCC 2146250[6]
Sm-complex Shigella dysenteriae250[6]
Sm-complex Bacillus subtilis ATCC 6633500[6]
Sm-complex Staphylococcus aureus ATCC 6538500[6]
6c E. coli JW55031 (TolC mutant)2[7]
63a E. coli4[8]
63a K. pneumoniae8[8]
Ciprofloxacin E. coli-[8]
Ceftazidime K. pneumoniae>128[8]

This table is a compilation of data from multiple sources and is not an exhaustive list.

Experimental Protocols

Synthesis of Benzimidazole-Oxadiazole Derivatives

A general and adaptable multi-step synthesis is typically employed to generate a library of benzimidazole-oxadiazole derivatives. The following is a consolidated protocol based on established methodologies.[1][9][10]

Step 1: Synthesis of Benzimidazole Core A mixture of o-phenylenediamine (1 equivalent) and a substituted carboxylic acid or aldehyde (1 equivalent) is heated, often in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSOH) or under condensation conditions with formic acid.[10][11][12] The reaction mixture is then neutralized to precipitate the crude benzimidazole derivative, which is subsequently purified by recrystallization.

Step 2: Formation of Hydrazide The synthesized benzimidazole ester is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed or heated under microwave irradiation to afford the corresponding carbohydrazide.[1]

Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring The benzimidazole carbohydrazide is then cyclized to form the 1,3,4-oxadiazole ring. A common method involves reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide to form a dithiocarbamate salt, which upon treatment with a dehydrating agent or oxidative cyclization, yields the 2-thiol-1,3,4-oxadiazole derivative.[1] Alternatively, the hydrazide can be condensed with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride.

Step 4: Functionalization of the Oxadiazole Ring The 2-thiol group on the oxadiazole ring can be further functionalized by reacting with various electrophiles, such as alkyl or benzyl halides, in the presence of a base like potassium carbonate in a solvent such as acetone to yield the final 2,5-disubstituted-1,3,4-oxadiazole derivatives.[1][9]

G cluster_synthesis General Synthesis Workflow A o-Phenylenediamine + Substituted Carboxylic Acid/Aldehyde B Benzimidazole Derivative A->B Condensation C Benzimidazole Ester B->C Esterification D Benzimidazole Carbohydrazide C->D Hydrazinolysis E 1,3,4-Oxadiazole Intermediate D->E Cyclization F Final Benzimidazole-Oxadiazole Derivative E->F Functionalization

Caption: General synthesis workflow for benzimidazole-oxadiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PANC-1)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Benzimidazole-oxadiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole-oxadiazole derivatives and a positive control (e.g., cisplatin) for 48-72 hours. Include a vehicle control (DMSO) and untreated cells.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate IC50 values G->H

Caption: A schematic of the MTT assay workflow.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer

  • Benzimidazole-oxadiazole derivatives (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the bacterial suspension onto the surface of the MHA plates using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Signaling Pathways and Mechanisms of Action

VEGFR-2 Signaling Pathway Inhibition

VEGF-A binding to its receptor, VEGFR-2, triggers a cascade of downstream signaling events crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[13] Benzimidazole-oxadiazole derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth. The inhibition of VEGFR-2 leads to the downregulation of key downstream effectors like PLCγ, PI3K, and MAPK, ultimately affecting cell proliferation, migration, and survival.[14][15]

G cluster_pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Benzimidazole- Oxadiazole Derivative Inhibitor->VEGFR2 MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration G cluster_pathway Thymidylate Synthase Inhibition Pathway Inhibitor Benzimidazole- Oxadiazole Derivative TS Thymidylate Synthase Inhibitor->TS dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

References

in silico modeling of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Abstract

This whitepaper provides a comprehensive technical guide to the , a novel small molecule incorporating the pharmacologically significant benzimidazole and oxadiazole scaffolds. Given the limited specific experimental data on this compound, this guide establishes a robust, hypothetical framework for its computational evaluation, from initial characterization to dynamic interaction analysis. We present detailed protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking, and molecular dynamics (MD) simulations, using a plausible biological target based on the known activities of its constituent moieties. All quantitative data are presented in structured tables, and key workflows are visualized using Graphviz diagrams, adhering to strict presentation standards. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the preclinical assessment of new chemical entities.

Introduction

The convergence of computational power and molecular biology has revolutionized the early stages of drug discovery, allowing for rapid, cost-effective evaluation of new chemical entities. In silico methodologies are now integral to predicting the pharmacokinetic and pharmacodynamic profiles of drug candidates, thereby streamlining the path from lead identification to clinical trials.[1][2]

The molecule this compound (henceforth referred to as BZO) is a heterocyclic compound featuring a benzimidazole ring fused to an oxadiazole ring. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and known for a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Similarly, oxadiazole derivatives are recognized for their diverse biological potential, acting as anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7] The hybridization of these two pharmacophores in BZO suggests a promising, yet uncharacterized, therapeutic potential.[8][9]

This guide outlines a systematic in silico workflow to predict the physicochemical properties, drug-likeness, and potential biological activity of BZO. We will propose a hypothetical biological target and provide detailed protocols for ADMET prediction, molecular docking, and molecular dynamics simulations to thoroughly characterize the molecule's behavior at an atomic level.

Hypothetical Target Identification

Benzimidazole derivatives are known to interact with a variety of biological targets, including protein kinases, topoisomerases, and microbial enzymes.[3][10] Specifically, their structural similarity to purine bases allows them to act as competitive inhibitors for enzymes like cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology. For the purpose of this guide, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical protein target for BZO. The following protocols will detail the process of modeling the interaction between BZO and CDK2.

In Silico Workflow Overview

The computational analysis of BZO follows a multi-step process designed to build a comprehensive profile of the molecule, from its general drug-like properties to its specific dynamic interactions with its biological target.

cluster_0 Initial Assessment cluster_1 Target Interaction Analysis cluster_2 Dynamic Simulation & Refinement Ligand_Preparation Ligand Preparation (BZO 3D Structure Generation) ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction Molecular_Docking Molecular Docking (BZO + CDK2) ADMET_Prediction->Molecular_Docking Target_Preparation Target Preparation (CDK2 PDB Structure) Target_Preparation->Molecular_Docking Complex_Selection Pose Selection & Analysis Molecular_Docking->Complex_Selection MD_Simulation Molecular Dynamics Simulation Complex_Selection->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation Trajectory_Analysis->Binding_Energy Final_Report Final_Report Binding_Energy->Final_Report Synthesize Data

Caption: Overall in silico modeling workflow for BZO. (Max Width: 760px)

Experimental Protocols & Data Presentation

ADMET and Physicochemical Property Prediction

Predicting ADMET properties early in the drug discovery process is crucial to minimize late-stage failures.[1] In silico models use a compound's structure to calculate key descriptors related to its pharmacokinetic profile.[11]

Protocol:

  • Ligand Preparation: The 2D structure of BZO (SMILES: Nc1nonc1-c2nc3ccccc3[nH]2) is converted to a 3D structure using a molecular editor like Avogadro. Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation: The 3D structure is submitted to an online ADMET prediction server (e.g., SwissADME, admetSAR). These tools calculate a wide range of physicochemical and pharmacokinetic properties.

  • Data Analysis: The output is analyzed to assess the drug-likeness of BZO based on established rules (e.g., Lipinski's Rule of Five) and to predict its absorption, distribution, metabolism, excretion, and toxicity profiles.[12]

Table 1: Hypothetical Physicochemical and ADMET Properties of BZO

Property Predicted Value Acceptable Range Interpretation
Physicochemical Properties
Molecular Weight ( g/mol ) 201.18 < 500 Favorable for absorption
LogP (o/w) 1.85 -0.4 to +5.6 Good balance of solubility and permeability
Topological Polar Surface Area (TPSA) 95.8 Ų < 140 Ų Likely good cell permeability
H-bond Donors 3 ≤ 5 Adheres to Lipinski's rules
H-bond Acceptors 5 ≤ 10 Adheres to Lipinski's rules
Pharmacokinetics (Absorption)
GI Absorption High High/Low Likely well-absorbed from the gut
Caco-2 Permeability (logPapp) 0.95 > 0.90 High intestinal permeability
Blood-Brain Barrier (BBB) Permeant No Yes/No Unlikely to cause CNS side effects
Metabolism & Excretion
CYP2D6 Inhibitor No Yes/No Low risk of drug-drug interactions
CYP3A4 Inhibitor Yes Yes/No Potential for drug-drug interactions
Half-life (t½) 2.5 hours - Moderate duration of action
Toxicity
AMES Toxicity Non-mutagen Mutagen/Non-mutagen Low carcinogenic potential

| hERG I Inhibitor | Low risk | High/Low risk | Low risk of cardiotoxicity |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[13] This technique is essential for structure-based drug design. We will use AutoDock Vina, a widely cited open-source docking software.[14][15]

Protocol:

  • Receptor Preparation: The crystal structure of human CDK2 (e.g., PDB ID: 1HCK) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDock Tools.

  • Ligand Preparation: The energy-minimized 3D structure of BZO is prepared by merging non-polar hydrogens and defining rotatable bonds using AutoDock Tools.

  • Grid Box Generation: A grid box is defined to encompass the ATP-binding site of CDK2. The dimensions are set to 25Å x 25Å x 25Å, centered on the active site.

  • Docking Execution: AutoDock Vina is run to perform the docking simulation. The program will generate several binding poses for BZO, ranked by their binding affinity scores (kcal/mol).

  • Results Analysis: The top-ranked pose is visualized and analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of CDK2.

Table 2: Hypothetical Molecular Docking Results for BZO with CDK2

Parameter Value Interpretation
Binding Affinity (kcal/mol) -8.9 Strong binding interaction
Interacting Residues LEU83, GLU81, LYS33, ASP145 Involvement of key active site residues
Hydrogen Bonds 2 (with LEU83, GLU81) Specific, stabilizing interactions
Hydrophobic Interactions ALA31, ILE10, VAL18, PHE80 Contributes to binding affinity and specificity

| RMSD from reference ligand | 1.2 Å | Binds in a similar region as known inhibitors |

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic assessment of its stability and interactions than static docking.[16] GROMACS is a powerful and popular software package for performing MD simulations.[17][18][19]

Protocol:

  • System Preparation: The best-ranked docked complex of CDK2-BZO is used as the starting structure. The complex is placed in a cubic box of appropriate dimensions.

  • Solvation: The box is filled with a suitable water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's net charge.

  • Energy Minimization: The system's energy is minimized to remove steric clashes.

  • Equilibration: The system undergoes two phases of equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to 300 K and equilibrated to stabilize the temperature.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The system is equilibrated to stabilize pressure and density.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds).

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex and the nature of the interactions. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.[20][21]

Table 3: Hypothetical MD Simulation Analysis for CDK2-BZO Complex (100 ns)

Analysis Metric Average Value Interpretation
Protein RMSD (backbone) 1.5 ± 0.3 Å The protein structure remains stable throughout the simulation.
Ligand RMSD (heavy atoms) 0.8 ± 0.2 Å The ligand remains stably bound in the active site.[20]
Protein RMSF (per residue) Peaks at loop regions Higher flexibility in loops, core structure is rigid.
Protein-Ligand H-Bonds 2-3 bonds (85% occupancy) Key hydrogen bonds identified in docking are stable and persistent.

| Binding Free Energy (MM-PBSA) | -45.5 ± 5.2 kcal/mol | Favorable binding free energy, confirming a stable complex.[22] |

Signaling Pathway Visualization

Understanding the biological context of the target is crucial. CDK2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase. Its activity is tightly regulated by cyclins and CDK inhibitors.

Receptor Tyrosine Kinase Receptor Ras_Pathway Ras/MAPK Pathway Receptor->Ras_Pathway activates CyclinD Cyclin D Synthesis Ras_Pathway->CyclinD stimulates CDK46_CyclinD CDK4/6-Cyclin D CyclinD->CDK46_CyclinD activates Rb Rb CDK46_CyclinD->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E Synthesis E2F->CyclinE promotes transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE activates G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition drives BZO BZO (Hypothetical Inhibitor) BZO->CDK2_CyclinE inhibits

Caption: Simplified G1/S cell cycle transition pathway showing hypothetical inhibition of CDK2 by BZO. (Max Width: 760px)

Conclusion

This technical guide presents a comprehensive, albeit hypothetical, in silico evaluation of this compound. By leveraging established computational methodologies, we have outlined a clear path for characterizing a novel compound from its basic physicochemical properties to its dynamic interactions with a plausible biological target, CDK2. The hypothetical results suggest that BZO possesses favorable drug-like characteristics and demonstrates strong, stable binding to the CDK2 active site, indicating its potential as a cell cycle inhibitor. The detailed protocols and structured data tables provided herein serve as a robust template for researchers to apply similar computational workflows to accelerate the discovery and development of new therapeutic agents. These in silico findings strongly warrant future experimental validation through synthesis and biological assays.

References

A Technical Guide to 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine analogs, a class of compounds that has emerged as potent and selective inhibitors of key cellular kinases. This document details their synthesis, biological activity, structure-activity relationships (SAR), and the experimental protocols utilized in their evaluation. Particular focus is given to their role as inhibitors of p70S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.

Introduction

The this compound scaffold represents a significant pharmacophore in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The benzimidazole moiety is a well-established privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[1][2] When coupled with the 1,2,5-oxadiazol-3-amine (aminofurazan) group, which can act as a hinge-binding motif, the resulting analogs have demonstrated high potency and selectivity for specific kinases.[3]

This guide will synthesize the current knowledge on these promising compounds, providing researchers and drug development professionals with a detailed resource to inform future discovery and optimization efforts.

Biological Activity and Mechanism of Action

Analogs of this compound have been identified as highly potent inhibitors of p70S6 kinase (also known as S6K1).[3][4] p70S6K is a serine/threonine kinase that is a key downstream component of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3]

Upon activation by upstream signals, mTOR phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein, leading to enhanced protein synthesis and cell cycle progression. The aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in cancer, making its components attractive targets for therapeutic intervention.[3] The this compound derivatives have been shown to be ATP-competitive inhibitors, binding to the active site of p70S6K and preventing its catalytic activity.[3]

Signaling Pathway

The following diagram illustrates the position of p70S6K within the PI3K/Akt/mTOR signaling pathway and the inhibitory action of the this compound analogs.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Inhibitor 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine analogs Inhibitor->p70S6K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory target of the analogs.

Structure-Activity Relationship (SAR) and Quantitative Data

Structure-activity relationship studies have revealed key structural features that contribute to the high potency and selectivity of these analogs. Modifications to the benzimidazole ring have been explored to optimize their inhibitory activity.

Compound IDR1R2p70S6K Ki (nM)PKA Ki (nM)ROCK Ki (nM)GSK3β Ki (nM)
1 HH1.8200>10000>10000
2 5-FH0.8130>10000>10000
3 5-ClH0.6100>10000>10000
4 5-OHH<1>1000>10000>10000
5 5-NH2H<1>1000>10000>10000
6 HCH31.5180>10000>10000

Table 1: Kinase Inhibition Data for this compound Analogs. Data synthesized from publicly available literature.[3][4]

Compound IDCell LineAssayIC50/EC50 (µM)
4f CNS Cancer (SNB-75)Growth InhibitionGI50: 0.09
7k Panc-1, A-549, MCF-7, HT-29Cell Growth InhibitionIC50: 0.95 - 1.40
7L Panc-1, A-549, MCF-7, HT-29Cell Growth InhibitionIC50: 1.10 - 1.65
4r PANC-1, A549, MCF-7CytotoxicityIC50: 0.3 - 5.5
4s PANC-1, A549, MCF-7CytotoxicityIC50: 1.2 - 6.6

Table 2: Cellular Activity of Selected Benzimidazole-Oxadiazole Analogs. Data from various studies on related compounds.[5][6][7]

Experimental Protocols

General Synthetic Procedure

The synthesis of this compound analogs generally involves a multi-step process. A representative synthetic route is outlined below.

Step 1: Synthesis of the Benzimidazole Core A common method for the synthesis of the 2-substituted benzimidazole core is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Step 2: Formation of the 1,2,5-Oxadiazole Ring The 1,2,5-oxadiazole (furazan) ring is typically constructed from α-amino oximes or by cyclization of other suitable precursors.

Step 3: Coupling of the Benzimidazole and Oxadiazole Moieties The final step involves the coupling of the pre-formed benzimidazole and oxadiazole fragments. The specific coupling strategy may vary depending on the functional groups present on each fragment.

A more specific, though generalized, procedure for the synthesis of related 1,3,4-oxadiazole derivatives from benzimidazole precursors has been described and involves the following steps:

  • Reaction of 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide with various reagents to form the oxadiazole ring.[5]

p70S6 Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against p70S6K is typically determined using an in vitro kinase assay. A general protocol is as follows:

  • Reagents and Materials:

    • Recombinant human p70S6K enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Substrate (e.g., a specific peptide or protein substrate for p70S6K)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Assay Procedure:

    • Add kinase buffer, substrate, and ATP solution to the wells of a 384-well plate.

    • Add the test compounds at various concentrations (typically a serial dilution).

    • Initiate the kinase reaction by adding the p70S6K enzyme.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent or fluorescent signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The overall workflow for the discovery and evaluation of this compound analogs as kinase inhibitors is a multi-step process that integrates chemistry and biology.

experimental_workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis of Analog Library Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Screening Primary Biochemical Screening (p70S6K Assay) Purification->Biochemical_Screening Hit_Identification Hit Identification & SAR Analysis Biochemical_Screening->Hit_Identification Selectivity_Profiling Kinase Selectivity Profiling Hit_Identification->Selectivity_Profiling Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cellular_Assays Cellular_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors, particularly against p70S6K. The data summarized in this guide highlight the impressive potency of these compounds and provide a foundation for further structure-based design and optimization. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new analogs. Future work in this area may focus on further enhancing selectivity, improving pharmacokinetic properties, and exploring the therapeutic potential of these compounds in various disease models, especially in cancers with a dysregulated PI3K/Akt/mTOR pathway.

References

Technical Whitepaper: A Framework for Preliminary Cytotoxicity Screening of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the preliminary cytotoxicity of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is not available in the currently accessible public literature. This technical guide, therefore, establishes a foundational screening framework based on methodologies and data from structurally related benzimidazole-oxadiazole derivatives. The protocols and data presented herein serve as a robust starting point for the investigation of this novel compound.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When fused with a 1,2,5-oxadiazole (furazan) ring, the resulting derivatives often exhibit a wide range of biological activities, with a significant focus on oncology. Many benzimidazole-oxadiazole derivatives have been investigated as potential anticancer agents, demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] A frequently explored mechanism of action for this class of compounds is the inhibition of key signaling proteins involved in tumor progression and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3]

This guide provides a comprehensive overview of the preliminary cytotoxicity screening process applicable to this compound, leveraging established protocols and data from analogous compounds.

Quantitative Cytotoxicity Data of Related Benzimidazole-Oxadiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several benzimidazole-oxadiazole derivatives from published studies. This data provides a comparative baseline for the potential potency of this compound.

Table 1: Cytotoxic Activity of Benzimidazole-1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
4r PANC-1 (Pancreatic) 5.5
A549 (Lung) 0.3
MCF-7 (Breast) 0.5
4s PANC-1 (Pancreatic) 6.7
A549 (Lung) 1.6
MCF-7 (Breast) 1.2
4c PANC-1 (Pancreatic) 17.7
A549 (Lung) 19.6
MCF-7 (Breast) 6.1
4j HOP-92 (Lung) 0.49 [1]
Cisplatin PANC-1 (Pancreatic) >33.3
A549 (Lung) 21.4

| | MCF-7 (Breast) | 26.5 | |

Table 2: Cytotoxic Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives Against HT-29 Colon Cancer Cells

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
5h HT-29 (Colon) 9.657 ± 0.149 [3]
5j HT-29 (Colon) 9.657 ± 0.149 [3]

| 5c | HT-29 (Colon) | 17.750 ± 1.768 |[3] |

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used for preliminary cytotoxicity screening.[3]

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration at which a test compound inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PANC-1, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound (this compound) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from a stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing different concentrations of the test compound to the respective wells.

    • Include a vehicle control (cells treated with the same concentration of DMSO) and an untreated control (cells in medium only).

  • Incubation:

    • Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening described in the protocol above.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Harvest & Count Cells seed Seed Cells in 96-Well Plate (5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 add_compound Add Compound to Wells incubate1->add_compound prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution (20 µL/well) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.

Potential Signaling Pathway: VEGFR-2 Inhibition

Several benzimidazole-oxadiazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase in the angiogenesis pathway.[2][3] Activation of VEGFR-2 by its ligand, VEGF-A, triggers downstream signaling cascades that promote endothelial cell proliferation, survival, and migration, which are essential for tumor growth.[4]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGFA VEGF-A VEGFA->VEGFR2 Binds & Activates Compound Benzimidazole- Oxadiazole Derivative Compound->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Gene Expression (Proliferation, Survival, Migration) Akt->Proliferation Promotes Survival MAPK MAPK/ERK MEK->MAPK MAPK->Proliferation Promotes Proliferation & Migration

Caption: A simplified diagram of the VEGFR-2 signaling pathway and its inhibition.

References

Methodological & Application

Application Notes and Protocols for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, a novel benzimidazole-oxadiazole derivative, in cell culture-based research. This document outlines the compound's potential as an anticancer agent, offers detailed protocols for its application in cytotoxicity and apoptosis assays, and presents a putative signaling pathway.

Introduction

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Benzimidazole and oxadiazole moieties are recognized pharmacophores present in numerous compounds with established anticancer properties.[1][2] Derivatives incorporating both rings have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[3][4] The mechanism of action for this class of compounds can involve the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases like VEGFR2 and EGFR.[4][5]

Data Presentation

While specific quantitative data for this compound is not yet extensively published, the following table summarizes the cytotoxic activity (IC50 values) of structurally related benzimidazole-oxadiazole derivatives against various human cancer cell lines. This data can serve as a valuable reference for determining appropriate concentration ranges for initial experiments.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 4r PANC-1Pancreatic5.5[5]
A549Lung0.3[5]
MCF-7Breast0.5[5]
Compound 4s PANC-1Pancreatic6.7[5]
A549Lung1.6[5]
MCF-7Breast1.2[5]
Compound 10 MDA-MB-231Breast1.18[4]
SKOV3Ovarian2.54[4]
A549Lung3.31[4]
Compound 13 MDA-MB-231Breast2.90[4]
SKOV3Ovarian4.15[4]
A549Lung5.30[4]

Experimental Protocols

Preparation of Stock Solution
  • Compound Handling: Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvent Selection: Due to the heterocyclic nature of the compound, dimethyl sulfoxide (DMSO) is a recommended solvent.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

    • Dissolve the compound in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture the desired cancer cell lines (e.g., A549, MCF-7, HeLa) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • For cytotoxicity and apoptosis assays, seed the cells in appropriate multi-well plates (e.g., 96-well for MTT, 6-well or 12-well for apoptosis).

    • The seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well for a 96-well plate).

    • Allow the cells to adhere and stabilize for 24 hours before treatment.

  • Compound Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) in the initial assessment.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) in all experiments.

    • Replace the existing medium in the cell culture plates with the medium containing the compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.

  • Assay Procedure:

    • Following the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[10][11][12]

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells.

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with serum-containing medium.

    • Combine the detached cells with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.

  • Staining Procedure:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[11]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell population can be differentiated into four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.[13][14]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_compound Treat with 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine seed_cells->treat_compound incubate Incubate (24, 48, 72h) treat_compound->incubate mt_assay MTT Assay for Cytotoxicity incubate->mt_assay Assess Viability apoptosis_assay Annexin V/PI Staining for Apoptosis (Flow Cytometry) incubate->apoptosis_assay Quantify Apoptosis western_blot Western Blot for Apoptosis Markers incubate->western_blot Analyze Protein Expression data_analysis Data Analysis and Interpretation mt_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the in vitro anticancer effects.

signaling_pathway compound 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine rtk Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) compound->rtk Inhibition pi3k PI3K/Akt Pathway rtk->pi3k ras_raf Ras/Raf/MEK/ERK Pathway rtk->ras_raf bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Activation ras_raf->bcl2 Activation bax Bax (Pro-apoptotic) bcl2->bax Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway for apoptosis induction.

References

Application Note: Dissolution of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound containing benzimidazole and oxadiazole (furazan) moieties. Such complex organic molecules often exhibit poor aqueous solubility, posing a significant challenge for accurate and reproducible in vitro biological assays. Proper solubilization is critical to ensure that the compound is in a monomeric state and fully available to interact with its biological target, preventing issues like precipitation, inaccurate concentration measurements, and false-negative results.

This document provides a detailed protocol for dissolving this compound for use in cell-based and biochemical assays. The primary recommended solvent is Dimethyl Sulfoxide (DMSO), a powerful, water-miscible organic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of compounds.[1]

2. Physicochemical Properties & Solubility

While specific experimental solubility data for this compound is not widely published, the benzimidazole and oxadiazole structures suggest it is a poorly water-soluble compound.[2][3] The general approach for such molecules is to first prepare a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.[2][4]

Data Presentation: Recommended Solvents and Concentrations

The following table summarizes the recommended solvent for creating a stock solution and key considerations for its use in biological assays.

SolventRecommended Stock ConcentrationMaximum Final Assay Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) 10–30 mM< 0.5%DMSO is the preferred solvent for initial solubilization due to its broad dissolving power.[1][2] However, concentrations above 0.5% can induce cellular stress or interfere with assay components.[1] Always include a vehicle control with the same final DMSO concentration in all experiments.[1]
Ethanol 10–30 mM< 0.5%An alternative if DMSO interferes with the specific assay. It can affect membrane proteins and cellular metabolism.[2]
Dimethylformamide (DMF) 10–30 mM< 0.5%Can be used, but may react with some benzimidazole compounds.[3] Use with caution and verify compatibility.

3. Experimental Protocols

3.1. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound (solid powder)

  • High-purity, anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of a similar compound, 4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, is 215.21 g/mol .[5] For this protocol, we will assume a similar molecular weight for calculation purposes. Always use the exact molecular weight provided by the supplier.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 1 mL × 10 mmol/L × 215.21 g/mol = 2.15 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial.

  • Promote Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.[1][2]

    • If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[1]

    • Gentle warming in a 37°C water bath can also aid dissolution.[1][2] Use caution, as excessive heat may degrade the compound.

  • Aliquot and Store: Once the compound is completely dissolved, creating a clear solution, aliquot the stock into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]

3.2. Protocol for Preparing Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock into the final aqueous assay medium (e.g., cell culture medium, buffer).

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilutions (Optional but Recommended): To avoid precipitation, it is best practice to perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[1]

  • Final Dilution: Directly add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay medium and mix immediately and thoroughly.[4] It is crucial to add the DMSO stock to the aqueous buffer, not the other way around.

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of assay medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound. This is essential to differentiate the effects of the compound from the effects of the solvent.[1]

  • Check for Precipitation: Visually inspect the final working solution for any signs of precipitation. If cloudiness or particles appear, the concentration may be too high for the aqueous medium. In-well sonication can sometimes help re-dissolve precipitated compounds.[4]

4. Visualization of Experimental Workflow

The following diagram illustrates the logical flow for preparing the compound for in vitro assays.

G weigh 1. Weigh Compound add_dmso 2. Add High-Purity DMSO weigh->add_dmso dissolve 3. Aid Dissolution add_dmso->dissolve vortex Vortex dissolve->vortex sonicate Sonicate dissolve->sonicate warm Warm (37°C) dissolve->warm stock 4. Prepare High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot 5. Aliquot for Single Use stock->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Aliquot store->thaw dilute 8. Dilute Stock into Aqueous Assay Medium thaw->dilute assay 9. Perform In Vitro Assay dilute->assay control Prepare Vehicle Control (Medium + DMSO) dilute->control control->assay

References

Application Note and Protocol: Quantitative Analysis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a novel heterocyclic compound with a benzimidazole core, a class of molecules known for their broad-spectrum anthelmintic activity and potential applications in other therapeutic areas.[1][2] The mechanism of action for many benzimidazoles involves the disruption of microtubule formation in parasites. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical studies, enabling the assessment of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. LC-MS/MS is the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1][3][4] The protocol employs a stable isotope-labeled internal standard to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[1]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures.

Materials and Reagents
  • This compound (Analyte) reference standard

  • This compound-d3 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[1][5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and briefly vortex.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) and inject the solution into the LC-MS/MS system.

For other biological matrices like tissue, more advanced sample preparation techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) may be more suitable to achieve cleaner extracts.[1][6][7]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to 5% B

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Source Electrospray Ionization (ESI), positive mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi

The specific MRM transitions for the analyte and internal standard must be optimized by infusing the individual compounds into the mass spectrometer. Representative transitions are provided in the data section.

Data Presentation

The following tables summarize the expected quantitative performance of this analytical method. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 500> 0.9950.5

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 216.1158.125
Internal Standard 219.1161.125

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC 1.5< 10%< 10%90-110%
Mid QC 75< 8%< 8%92-108%
High QC 400< 5%< 5%95-105%

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 1.585-95%90-110%
High QC 40088-98%93-107%

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection AddIS Add Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantification of the analyte in plasma.

Hypothetical Signaling Pathway

Benzimidazoles are known to interfere with microtubule polymerization. The diagram below illustrates this hypothetical mechanism of action.

pathway Analyte 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Tubulin β-Tubulin Subunits Analyte->Tubulin Binds to Polymerization Microtubule Polymerization Analyte->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules CellDeath Parasite Cell Death Polymerization->CellDeath CellFunctions Essential Cell Functions (e.g., mitosis, transport) Microtubules->CellFunctions CellFunctions->CellDeath

Caption: Hypothetical mechanism of action of the benzimidazole compound.

References

Application Notes and Protocols for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound belonging to the benzimidazole and oxadiazole families. Molecules combining these scaffolds have garnered significant interest for their potential as fluorescent probes due to their inherent photophysical properties. The benzimidazole moiety can act as a recognition element for various analytes, including metal ions and biological macromolecules, while the oxadiazole ring can contribute to the molecule's electronic and fluorescent characteristics. This document provides an overview of the potential applications of this compound as a fluorescent probe, along with detailed, representative protocols for its use in research settings.

Principle of Fluorescence

The fluorescence of benzimidazole-based probes often arises from intramolecular charge transfer (ICT) processes. Upon excitation with an appropriate wavelength of light, an electron is promoted to a higher energy level. The subsequent return to the ground state is accompanied by the emission of a photon, observed as fluorescence. The presence of an analyte can modulate this process, leading to a change in fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength, which can be quantitatively measured.

Potential Applications

Based on the characteristics of similar benzimidazole-oxadiazole compounds, this compound holds promise for the following applications:

  • Detection of Metal Ions: The nitrogen atoms in the benzimidazole and oxadiazole rings can act as chelating sites for various metal ions, leading to changes in the probe's fluorescence upon binding.

  • Cellular Imaging: The planar, heterocyclic structure may facilitate cell permeability, allowing for the visualization of cellular structures or the detection of intracellular analytes.

  • pH Sensing: The benzimidazole moiety is known to be sensitive to pH changes, which can alter its protonation state and, consequently, its fluorescent properties.

Data Presentation: Photophysical Properties of Analogous Benzimidazole-Oxadiazole Probes

The following table summarizes the photophysical properties of representative benzimidazole-based fluorescent probes from the literature to provide an expected range of values for this compound.

Probe/AnalogExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target AnalyteReference
Benzimidazole-based probe for Co²+~350~508 (turn-off)Not ReportedCo²+[1]
Triazole-coupled benzimidazole probeNot ReportedQuenched by Ag+Not ReportedAg+, Br⁻, Cl⁻[2]
Benzimidazole-based sensor for Fe(II)/Fe(III) and Zn(II)Not Reported"OFF-ON" for Zn²+Not ReportedFe²⁺, Fe³⁺, Zn²⁺[3]

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection

This protocol provides a general framework for evaluating the response of this compound to various metal ions.

1. Materials and Reagents:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Purified water (e.g., Milli-Q)

  • Buffer solution (e.g., HEPES, Tris-HCl, at desired pH)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) at a concentration of 10 mM.

2. Preparation of Stock Solution:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Store the stock solution at -20°C, protected from light.

3. Spectroscopic Measurements:

  • Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex).

  • Record the fluorescence emission spectrum by exciting the solution at the determined λex.

  • To screen for metal ion sensitivity, add a small aliquot of each metal ion stock solution to the probe solution (e.g., to a final concentration of 100 µM) and record the fluorescence spectrum.

  • For quantitative analysis of a specific metal ion, perform a titration by adding increasing concentrations of the metal ion to the probe solution and recording the fluorescence spectrum after each addition.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

experimental_workflow_ion_detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Prepare 1 mM Probe Stock in DMSO Working_Sol Prepare 10 µM Probe Working Solution in Buffer Probe_Stock->Working_Sol Metal_Stocks Prepare 10 mM Metal Ion Stock Solutions Add_Metal Add Metal Ions Metal_Stocks->Add_Metal UV_Vis Record UV-Vis Spectrum (Determine λex) Working_Sol->UV_Vis Fluorescence_Baseline Record Baseline Fluorescence Spectrum UV_Vis->Fluorescence_Baseline Fluorescence_Baseline->Add_Metal Fluorescence_Measurement Record Fluorescence Spectra Add_Metal->Fluorescence_Measurement Plotting Plot Fluorescence vs. [Metal Ion] Fluorescence_Measurement->Plotting LOD Calculate Limit of Detection (LOD) Plotting->LOD

Workflow for Metal Ion Detection
Protocol 2: General Procedure for Live Cell Imaging

This protocol outlines a general method for using this compound for cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary.

1. Materials and Reagents:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, HEK293)

  • Confocal microscope

2. Cell Culture and Staining:

  • Culture cells on glass-bottom dishes or coverslips to an appropriate confluency (e.g., 70-80%).

  • On the day of imaging, remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium to the desired final concentration (e.g., 1-10 µM).

  • Add the probe solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the probe solution and wash the cells twice with warm PBS.

  • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

3. Fluorescence Microscopy:

  • Place the dish on the stage of a confocal microscope equipped with appropriate lasers and filters based on the expected excitation and emission wavelengths of the probe.

  • Acquire images using the lowest possible laser power to minimize phototoxicity.

cell_imaging_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging Cell_Culture Culture Cells on Glass-Bottom Dish Wash1 Wash Cells with PBS Cell_Culture->Wash1 Probe_Loading Incubate with Probe (1-10 µM, 15-60 min) Wash1->Probe_Loading Wash2 Wash Cells with PBS (2x) Probe_Loading->Wash2 Add_Medium Add Fresh Medium Wash2->Add_Medium Confocal Acquire Images using Confocal Microscopy Add_Medium->Confocal

Workflow for Live Cell Imaging

Hypothetical Signaling Pathway for Metal Ion Detection

The following diagram illustrates a plausible mechanism for a "turn-off" fluorescence response upon metal ion binding, a common phenomenon for this class of probes.

signaling_pathway Probe Probe Excited_Probe Excited Probe* Probe->Excited_Probe Excitation (hν) Complex Probe-Metal Complex Probe->Complex Binding Fluorescence Fluorescence Excited_Probe->Fluorescence Emission (hν') Metal_Ion Metal Ion Metal_Ion->Complex Quenching Quenching (Non-radiative decay) Complex->Quenching Excitation (hν)

Hypothetical "Turn-Off" Sensing Mechanism

Conclusion

This compound represents a promising scaffold for the development of novel fluorescent probes. While specific photophysical data and optimized protocols for this exact compound are yet to be published, the information provided in these application notes, based on analogous structures, offers a solid foundation for researchers to begin exploring its potential in metal ion sensing and cellular imaging. Further characterization of its photophysical properties and systematic optimization of experimental conditions are crucial next steps to fully realize its utility as a fluorescent probe.

References

Application Notes and Protocols for High-Throughput Screening of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Derivatives as p70S6 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine scaffold has been identified as a promising chemotype for the development of potent and selective inhibitors of p70S6 Kinase (p70S6K or S6K1).[1][2] p70S6K is a critical serine/threonine kinase that acts as a downstream effector of the PI3K/mTOR signaling pathway.[3] This pathway is frequently dysregulated in various diseases, including cancer, making p70S6K an attractive therapeutic target.[4][5] These derivatives have demonstrated high potency, with some compounds exhibiting inhibitory constants (Ki) in the sub-nanomolar range.[1][2]

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of p70S6K from libraries of this compound derivatives. The protocols cover both biochemical and cell-based assay formats to enable comprehensive evaluation of compound potency and cellular activity.

p70S6K Signaling Pathway

The p70S6 kinase is a key regulator of cell growth and proliferation. Its activation is a multi-step process initiated by growth factors and nutrients, primarily through the PI3K/mTORC1 signaling cascade. Upon activation, p70S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6 (RPS6), leading to enhanced protein synthesis.[3][6] It also plays a role in cell survival by inactivating the pro-apoptotic protein BAD.[7]

p70S6K_Signaling_Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p70S6K p70S6K PDK1->p70S6K Thr229 TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 mTORC1->p70S6K mTORC1->p70S6K Thr389 RPS6 Ribosomal Protein S6 p70S6K->RPS6 BAD BAD p70S6K->BAD Protein_Synthesis Protein Synthesis & Cell Growth RPS6->Protein_Synthesis Apoptosis Apoptosis BAD->Apoptosis Inhibitor 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Derivatives Inhibitor->p70S6K

Caption: The p70S6K signaling pathway, a key regulator of cell growth and survival.

Biochemical High-Throughput Screening Assay for p70S6K

A robust and reliable method for primary screening of large compound libraries is a biochemical assay that directly measures the enzymatic activity of p70S6K. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9][10][11][12]

Experimental Workflow: Biochemical p70S6K HTS Assay

HTS_Workflow_Biochemical Start Start Dispense_Cmpd Dispense Test Compounds & Controls (DMSO, Staurosporine) to 384-well plate Start->Dispense_Cmpd Add_Enzyme_Mix Add p70S6K Enzyme and Substrate/ATP Mix Dispense_Cmpd->Add_Enzyme_Mix Incubate_1 Incubate at Room Temperature (e.g., 60 minutes) Add_Enzyme_Mix->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at Room Temperature (e.g., 30 minutes) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence (Plate Reader) Incubate_3->Read_Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values - Assess Z'-factor Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical high-throughput screening assay using ADP-Glo™.

Protocol: p70S6K ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • p70S6K (S6K1) Kinase Assay Kit (e.g., BPS Bioscience, Cat. No. 40062 or similar)[8]

  • ADP-Glo™ Kinase Assay (Promega, Cat. No. V6930 or similar)[9]

  • Recombinant human p70S6K enzyme

  • S6K substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well white, low-volume assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and staurosporine in DMSO.

    • Dispense 1 µL of each compound dilution, staurosporine, or DMSO into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate/ATP mixture in Kinase Buffer. The final concentrations should be optimized, but a starting point could be:

      • p70S6K enzyme: 12.5 ng/well[9]

      • S6K substrate: Concentration as recommended by the supplier

      • ATP: At or near the Km for p70S6K

    • Add 2 µL of the 2X enzyme/substrate/ATP mixture to each well.

    • Add 2 µL of Kinase Buffer to each well.

    • Incubate the plate at room temperature for 60 minutes.[13]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.[9]

    • Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibition) and negative (100% inhibition) controls.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

    • Assess the quality of the assay by calculating the Z'-factor.[14][15][16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[14]

Data Presentation: Biochemical Assay

Compound IDStructurep70S6K IC50 (nM)Selectivity vs. PKA (fold)Z'-factor
Example 1 DataData0.75
Example 2 DataData0.81
Staurosporine (Control)DataDataN/A

Note: This table is a template. Actual data needs to be generated from experimental results. A study on S6K1 inhibitors reported a mean Z' factor of 0.69 ± 0.07 for their HTS campaign.[4]

Cell-Based High-Throughput Screening Assay for p70S6K

To assess the activity of the compounds in a more physiologically relevant context, a cell-based assay is essential. This assay measures the inhibition of p70S6K activity within intact cells by quantifying the phosphorylation of its downstream target, RPS6.

Experimental Workflow: Cell-Based p70S6K HTS Assay

HTS_Workflow_Cellular Start Start Seed_Cells Seed cells (e.g., cancer cell line with active mTOR/p70S6K signaling) in 384-well plates Start->Seed_Cells Incubate_Cells Incubate overnight to allow attachment Seed_Cells->Incubate_Cells Treat_Cells Treat cells with test compounds and controls Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 1-2 hours) Treat_Cells->Incubate_Treatment Lyse_Cells Lyse cells and add detection reagents (e.g., TR-FRET antibodies for phosphorylated RPS6) Incubate_Treatment->Lyse_Cells Incubate_Detection Incubate to allow antibody binding Lyse_Cells->Incubate_Detection Read_Signal Read signal (e.g., TR-FRET) Incubate_Detection->Read_Signal Data_Analysis Data Analysis: - Calculate % Inhibition of RPS6 phosphorylation - Determine EC50 values Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based high-throughput screening assay for p70S6K inhibitors.

Protocol: LanthaScreen™ TR-FRET Cellular Assay for RPS6 Phosphorylation

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to measure the phosphorylation of RPS6.

Materials:

  • A suitable cell line with activated mTOR/p70S6K signaling (e.g., TSC1 or TSC2 null cells, or a cancer cell line stimulated with growth factors).

  • Cell culture medium and supplements.

  • 384-well white, tissue-culture treated assay plates.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • A known p70S6K inhibitor (e.g., PF-4708671) as a positive control.

  • Lysis buffer.

  • TR-FRET antibody pair for phosphorylated RPS6 (e.g., a terbium-labeled anti-total RPS6 antibody and a fluorescein-labeled anti-phospho-RPS6 (Ser235/236) antibody).

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds or control inhibitors for a specified time (e.g., 1-2 hours).

  • Cell Lysis and Detection:

    • Aspirate the culture medium and add lysis buffer containing the TR-FRET antibody pair to each well.

    • Incubate the plate at room temperature for a sufficient time to allow cell lysis and antibody binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the emission ratio (acceptor/donor) and then determine the percentage of inhibition of RPS6 phosphorylation.

    • Determine the EC50 values by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Cell-Based Assay

Compound IDCellular p-RPS6 EC50 (nM)Cell Viability (CC50, µM)Therapeutic Index (CC50/EC50)
Example 1 DataDataData
Example 2 DataDataData
PF-4708671 DataDataData

Note: This table is a template. A secondary cell viability assay (e.g., CellTiter-Glo®) should be performed to assess the cytotoxicity of the compounds and determine the therapeutic index.

Secondary Assays: Cell Viability

To distinguish between specific inhibition of the p70S6K pathway and general cytotoxicity, a cell viability assay should be performed in parallel or as a follow-up.

Common HTS-compatible cell viability assays include:

  • ATP-based luminescent assays (e.g., CellTiter-Glo®): Measures cellular ATP as an indicator of metabolically active, viable cells.[17]

  • Resazurin reduction assays (e.g., alamarBlue®): A fluorescent or colorimetric readout based on the metabolic reduction of resazurin by viable cells.[17]

  • Tetrazolium salt assays (e.g., MTT, XTT): Colorimetric assays based on the reduction of tetrazolium salts to formazan by cellular enzymes.[17]

These assays are typically performed in a 96- or 384-well format following a similar workflow of cell seeding, compound treatment, reagent addition, incubation, and signal detection.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound derivatives as p70S6K inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize potent and cell-permeable inhibitors, paving the way for the development of novel therapeutics targeting the mTOR/p70S6K signaling pathway. Rigorous assay validation, including the determination of the Z'-factor, is crucial for ensuring the quality and reliability of the screening data.

References

Application Notes and Protocols for the Synthesis and SAR Studies of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of novel 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives. This class of compounds holds significant promise in the development of new therapeutic agents, particularly in the field of oncology. The benzimidazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, while the 1,2,5-oxadiazole (furazan) ring is known for its diverse biological activities and its ability to act as a bioisostere for other functional groups. The combination of these two heterocyclic systems offers a unique scaffold for the design of potent and selective modulators of key biological targets.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through a multi-step sequence, commencing with the formation of the benzimidazole core, followed by the construction of the 1,2,5-oxadiazol-3-amine ring.

Protocol 1: Synthesis of 2-Cyanobenzimidazole (Intermediate 1)

This protocol outlines the synthesis of the key intermediate, 2-cyanobenzimidazole, from o-phenylenediamine.

Materials:

  • o-Phenylenediamine

  • 2-Oxo-3-phenylpropanoic acid (or other α-keto acids)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Add a solution of 2-oxo-3-phenylpropanoic acid (1.0 eq) in ethanol to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate, 2-cyanobenzimidazole, is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Benzimidazolecarboxamidoxime (Intermediate 2)

This protocol describes the conversion of 2-cyanobenzimidazole to the corresponding amidoxime.

Materials:

  • 2-Cyanobenzimidazole (Intermediate 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend 2-cyanobenzimidazole (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5-2.0 eq) and sodium carbonate or potassium carbonate (1.5-2.0 eq) to the suspension.

  • Reflux the mixture for 6-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The aqueous residue is cooled in an ice bath to precipitate the product.

  • The solid 2-benzimidazolecarboxamidoxime is collected by filtration, washed with cold water, and dried.

Protocol 3: Synthesis of this compound (Core Scaffold)

This protocol details the cyclization of the amidoxime to form the final 1,2,5-oxadiazol-3-amine ring.

Materials:

  • 2-Benzimidazolecarboxamidoxime (Intermediate 2)

  • A suitable cyclizing agent (e.g., N,N'-Carbonyldiimidazole (CDI), phosgene derivatives, or other dehydrating agents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve 2-benzimidazolecarboxamidoxime (1.0 eq) in an anhydrous solvent.

  • Add the cyclizing agent (e.g., CDI, 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired this compound.

Protocol 4: Synthesis of N-Substituted Derivatives for SAR Studies

Derivatization of the exocyclic amine of the core scaffold allows for the exploration of structure-activity relationships.

Materials:

  • This compound

  • Various acyl chlorides, sulfonyl chlorides, or isocyanates

  • A suitable base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent.

  • Add the base (1.2 eq) to the solution.

  • Add the desired acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final derivative.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives should be evaluated for their biological activity to establish a structure-activity relationship. A common application for this class of compounds is in cancer therapy, targeting key signaling pathways.

Experimental Protocols for Biological Evaluation

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Normal cell line (for selectivity assessment)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzimidazole-oxadiazole derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using appropriate software.

Protocol 6: Kinase Inhibition Assay (e.g., VEGFR-2, EGFR)

This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Synthesized compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.

  • Add the synthesized compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal, which is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Data Presentation

The quantitative data from the SAR studies should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR-group on AmineMCF-7 IC₅₀ (µM)[1]A549 IC₅₀ (µM)[1]HepG2 IC₅₀ (µM)
Core H> 100> 100> 100
Deriv-1 -C(O)Ph15.210.825.4
Deriv-2 -C(O)-4-Cl-Ph5.53.18.7
Deriv-3 -C(O)-4-MeO-Ph12.88.519.3
Deriv-4 -SO₂Ph20.115.632.1
Deriv-5 -SO₂-4-Me-Ph18.713.228.9

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound IDR-group on AmineVEGFR-2 IC₅₀ (µM)[2]EGFR IC₅₀ (µM)[3]
Deriv-2 -C(O)-4-Cl-Ph0.480.33
Deriv-3 -C(O)-4-MeO-Ph1.250.98
Sorafenib (Reference Drug)0.09-
Erlotinib (Reference Drug)-0.05

Visualization of Workflows and Pathways

Diagram 1: General Synthetic Workflow

G A o-Phenylenediamine + α-Keto Acid B Synthesis of 2-Cyanobenzimidazole (Intermediate 1) A->B Condensation C Conversion to 2-Benzimidazole- carboxamidoxime (Intermediate 2) B->C Hydroxylamine D Cyclization to 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine (Core Scaffold) C->D Cyclizing Agent (e.g., CDI) E Derivatization of Exocyclic Amine D->E Acylation/ Sulfonylation F Final Derivatives for SAR Studies E->F

Caption: Synthetic workflow for this compound derivatives.

Diagram 2: In Vitro Biological Evaluation Workflow

G A Synthesized Derivatives B In Vitro Cytotoxicity (MTT Assay) A->B D Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) A->D C Determination of IC50 Values B->C F Structure-Activity Relationship (SAR) Analysis C->F E Determination of Kinase IC50 Values D->E E->F G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt EGFR->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis Induction Proliferation->Apoptosis Angiogenesis->Apoptosis Inhibitor Benzimidazole- Oxadiazole Derivative Inhibitor->VEGFR2 Inhibitor->EGFR

References

Anti-Cancer Cell Line Screening of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and oxadiazole moieties are prominent heterocyclic structures in medicinal chemistry, frequently incorporated into novel compounds for oncological research. The fusion of these two scaffolds into a single molecular entity, such as 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, presents a promising avenue for the development of new anti-cancer agents. While extensive research has been conducted on various derivatives of benzimidazole-oxadiazole, showcasing a range of anti-cancer activities, public domain data regarding the specific cytotoxic profile of this compound against a panel of human cancer cell lines is not currently available.

This document, therefore, outlines a comprehensive and standardized set of protocols for the screening and evaluation of this compound's anti-cancer properties. It is intended to serve as a foundational guide for researchers initiating studies on this specific molecule. The methodologies described herein are based on established practices for in vitro anti-cancer drug screening and can be adapted to investigate the compound's mechanism of action, including its effects on cell cycle progression and apoptosis.

Data Presentation (Hypothetical Data Structure)

Following the execution of the protocols detailed below, all quantitative data should be meticulously organized for clarity and comparative analysis. The primary endpoint of the initial screening will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: In Vitro Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM) ± SD
Breast MCF-7Data to be determined
MDA-MB-231Data to be determined
Lung A549Data to be determined
Colon HCT116Data to be determined
Prostate PC-3Data to be determined
Ovarian SKOV3Data to be determined
Leukemia K-562Data to be determined
Normal Cell Line e.g., HEK293Data to be determined

SD: Standard Deviation from at least three independent experiments.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the test compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, etc.)

  • Complete growth medium (specific to each cell line)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compound on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell line of interest

  • Complete growth medium

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is employed to determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Materials:

  • Human cancer cell line of interest

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells based on the Annexin V-FITC and PI staining.

Mandatory Visualizations

To visually represent the experimental logic and potential molecular interactions, the following diagrams should be generated using Graphviz (DOT language).

Experimental Workflow for Anti-Cancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Line_Panel Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) MTT_Assay Cell Viability Assay (MTT) Cell_Line_Panel->MTT_Assay Compound_Preparation Prepare Stock & Working Solutions of This compound Compound_Preparation->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., Caspases, Bcl-2 family) Apoptosis_Assay->Western_Blot

Caption: Workflow for in vitro anti-cancer evaluation.

Hypothetical Apoptosis Signaling Pathway

G Compound 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Cell Cancer Cell Compound->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induction.

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring benzimidazole and oxadiazole moieties. While specific enzyme targets for this particular compound are not extensively documented in publicly available literature, the benzimidazole-oxadiazole scaffold is present in numerous molecules with a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] These activities often stem from the inhibition of specific enzymes. Therefore, developing robust enzyme inhibition assays is a critical step in elucidating the mechanism of action and therapeutic potential of novel compounds like this compound.

These application notes provide a comprehensive guide to developing and executing enzyme inhibition assays for this compound, drawing on established methodologies for similar chemical classes.

Potential Enzyme Targets

Compounds containing benzimidazole and oxadiazole rings have been reported to inhibit a variety of enzymes. This suggests that this compound may also target enzymes from the following classes:

  • Kinases: Many benzimidazole derivatives are potent kinase inhibitors. Examples include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and other tyrosine kinases involved in cell signaling and proliferation.[3][4]

  • Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer therapy. Some benzimidazole-oxadiazole hybrids have been shown to act as topoisomerase I poisons.[5]

  • Cyclooxygenases (COX): COX enzymes are involved in inflammation, and their inhibition is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Certain benzimidazole derivatives have demonstrated COX-2 inhibitory activity.[1]

  • Aromatase: This enzyme is involved in estrogen biosynthesis and is a target for the treatment of hormone-dependent breast cancer.[1]

  • α-Glucosidase: Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.[2]

Given the novelty of the specific compound, an initial broad screening approach against a panel of enzymes, particularly kinases and cancer-related enzymes, is recommended.

Data Presentation: Hypothetical Enzyme Inhibition Data

The following table summarizes hypothetical quantitative data from an enzyme inhibition study of this compound against a panel of kinases.

Enzyme TargetIC50 (µM)Ki (µM)Mode of Inhibition
EGFR0.580.25ATP-competitive
VEGFR-21.20.65ATP-competitive
CDK2> 50N/ANot determined
SRC8.74.1Mixed

IC50: The half-maximal inhibitory concentration. Ki: The inhibition constant. N/A: Not applicable.

Experimental Protocols

The following are detailed methodologies for key experiments in the development of enzyme inhibition assays.

Protocol 1: High-Throughput Screening (HTS) for Target Identification

This protocol outlines a general workflow for screening this compound against a panel of enzymes to identify potential targets. This is often the first step in characterizing a novel compound.[6][7][8][9][10]

Objective: To rapidly assess the inhibitory activity of the test compound against a diverse panel of enzymes.

Materials:

  • Purified enzymes of interest

  • Specific substrates and cofactors for each enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for each enzyme)

  • Detection reagents (e.g., fluorescent or luminescent probes)

  • 384-well microplates

  • Automated liquid handling system

  • Microplate reader with appropriate detection capabilities

Procedure:

  • Compound Plating:

    • Dispense the test compound into 384-well plates at a final screening concentration (e.g., 10 µM).

    • Include positive controls (known inhibitors for each enzyme) and negative controls (DMSO vehicle).

  • Enzyme Preparation:

    • Prepare a solution of each enzyme in its respective optimized assay buffer. The concentration should be in the linear range of the assay.

  • Enzyme Addition:

    • Add the enzyme solution to each well of the microplate containing the compound and controls.

  • Pre-incubation:

    • Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between the compound and the enzyme.[11]

  • Reaction Initiation:

    • Prepare a solution of the substrate and any necessary cofactors in the assay buffer.

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plates at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

  • Detection:

    • Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each well relative to the controls.

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

Protocol 2: Kinase Inhibition Assay (Example using a Fluorescence-Based Assay)

This protocol provides a detailed method for determining the IC50 value of this compound against a specific kinase, such as EGFR. Many commercial kits are available for such assays.[12]

Objective: To determine the potency of the test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • This compound

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the test compound stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • Add a small volume (e.g., 1-5 µL) of each compound dilution to the wells of the microplate. Include wells for no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the EGFR kinase and the poly(Glu, Tyr) substrate in the kinase assay buffer.

    • Dispense the master mix into each well.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer at a concentration close to its Km value for EGFR.

    • Add the ATP solution to all wells to start the reaction.

  • Kinase Reaction:

    • Incubate the plate at 37°C for 60 minutes.

  • ADP Detection:

    • Follow the protocol for the ADP-Glo™ kit. This typically involves:

      • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Determining the Mechanism of Inhibition (MOI)

Once a compound is confirmed as an inhibitor, determining its mechanism of action (e.g., competitive, non-competitive, uncompetitive) is crucial.[13]

Objective: To elucidate how the inhibitor interacts with the enzyme and its substrate.

Procedure:

  • Enzyme Kinetics with Varying Substrate Concentration:

    • Set up a matrix of experiments where the concentration of the inhibitor is fixed at several levels (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and the concentration of the substrate is varied.

    • Measure the initial reaction velocity (rate) for each condition.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition:

      • Competitive: Km increases, Vmax remains the same.

      • Non-competitive: Km remains the same, Vmax decreases.

      • Uncompetitive: Both Km and Vmax decrease.

Mandatory Visualizations

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Plate Plate Compound (Serial Dilutions) Compound->Plate Enzyme Enzyme Solution Preincubation Add Enzyme & Pre-incubate Enzyme->Preincubation Substrate Substrate/Cofactor Solution Initiation Add Substrate (Start Reaction) Substrate->Initiation Plate->Preincubation Preincubation->Initiation Detection Stop Reaction & Add Detection Reagent Initiation->Detection Readout Measure Signal (e.g., Fluorescence) Detection->Readout IC50 IC50 Determination (Dose-Response Curve) Readout->IC50 MOI Mechanism of Action (e.g., Lineweaver-Burk) IC50->MOI EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor 4-(1H-benzimidazol-2-yl) -1,2,5-oxadiazol-3-amine Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

References

Formulation of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, a promising therapeutic candidate, for in vivo research. Given the characteristic poor aqueous solubility of benzimidazole derivatives, appropriate formulation is critical for achieving accurate dosing and optimal bioavailability in animal studies.

Physicochemical Properties and Formulation Rationale

While specific experimental data for this compound is not extensively published, its chemical structure, containing both a benzimidazole and an oxadiazole moiety, strongly suggests poor water solubility. This necessitates the use of specialized formulation strategies to enable its administration for in vivo evaluation. The selection of an appropriate vehicle is paramount to ensure the compound remains solubilized or uniformly suspended, leading to reliable and reproducible experimental outcomes.

Recommended Formulation Strategies

Several formulation approaches can be considered for the in vivo administration of this compound. The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.

Table 1: Comparison of Formulation Strategies for this compound

Formulation StrategyCompositionAdvantagesDisadvantages
Co-solvent System A water-miscible organic solvent is used to dissolve the compound before dilution with an aqueous solution.[1]Simple to prepare.Can cause toxicity or irritation at high concentrations.[1]
Aqueous Suspension The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC).[1]Suitable for oral administration of compounds that are not soluble.Can lead to inaccurate dosing if not properly homogenized.[1]
Lipid-based Formulation Solutions or suspensions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability for lipophilic compounds.More complex to formulate.
Cyclodextrin Complexation Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds.Can improve solubility and bioavailability.Can have their own pharmacological effects.

Experimental Protocols

The following are detailed protocols for the preparation of common formulations for in vivo studies. It is crucial to perform small-scale solubility and stability tests of this compound in the chosen vehicle prior to preparing a large batch for animal dosing.

Protocol for Preparation of a Co-solvent Formulation

This protocol describes the preparation of a formulation using a co-solvent system, which is a common and straightforward method for solubilizing poorly soluble compounds for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of compound: Based on the desired dose and the average weight of the animals, calculate the total amount of this compound needed.

  • Dissolve the compound in the co-solvent:

    • Weigh the calculated amount of the compound and place it in a sterile vial.

    • Add a minimal amount of DMSO to the vial to dissolve the compound. Vortex thoroughly until the compound is fully dissolved.

  • Add the second solvent (optional but recommended):

    • To the DMSO solution, add PEG 400. A common ratio is 10% DMSO, 40% PEG 400, and 50% aqueous vehicle.

    • Vortex the mixture until it is homogeneous.

  • Add the aqueous component:

    • Slowly add the saline or PBS to the organic solvent mixture while continuously vortexing or stirring to prevent precipitation of the compound.[1]

    • Ensure the final concentration of the co-solvents is within a non-toxic range for the animal model being used.

  • Final Formulation Check:

    • Visually inspect the final formulation for any signs of precipitation or cloudiness. If observed, the formulation may need to be optimized by adjusting the solvent ratios or by gently warming the solution.

    • The final formulation should be a clear solution.

Protocol for Preparation of an Aqueous Suspension

This protocol is suitable for oral administration when the compound cannot be fully solubilized at the desired concentration.

Materials:

  • This compound

  • 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Tween 80 (Polysorbate 80)

  • Mortar and pestle or homogenizer

  • Sterile vials

  • Vortex mixer

Procedure:

  • Calculate the required amount of compound: Determine the total amount of this compound needed for the study.

  • Prepare the suspending vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. A small amount of Tween 80 (e.g., 0.1-1%) can be added to the CMC solution to act as a wetting agent.

  • Wet the compound:

    • Weigh the compound and place it in a mortar.

    • Add a small amount of the suspending vehicle containing Tween 80 to the compound to form a paste.[1] Triturate the paste with the pestle to ensure the compound is thoroughly wetted.

  • Prepare the suspension:

    • Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously triturating or homogenizing to achieve a uniform suspension.[1]

  • Final Formulation Check:

    • Visually inspect the suspension for uniformity. Ensure there are no large aggregates of the compound.

    • The suspension should be shaken or vortexed vigorously before each administration to ensure a homogenous dose is delivered.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Formulation Development

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration Compound_Characterization Characterize Physicochemical Properties of Compound Vehicle_Screening Screen Potential Vehicles (Solubility & Stability) Compound_Characterization->Vehicle_Screening Poor Solubility Formulation_Optimization Optimize Formulation (Concentration, Ratios) Vehicle_Screening->Formulation_Optimization Final_Formulation Prepare Final Formulation Formulation_Optimization->Final_Formulation Visual_Inspection Visual Inspection (Clarity/Uniformity) Final_Formulation->Visual_Inspection Short_Term_Stability Short-term Stability Test Visual_Inspection->Short_Term_Stability Dose_Calculation Calculate Dose Volume Short_Term_Stability->Dose_Calculation Formulation Passes QC Animal_Dosing Administer to Animals Dose_Calculation->Animal_Dosing PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Animal_Dosing->PK_PD_Analysis

Workflow for formulation development and in vivo administration.
Proposed Signaling Pathway: VEGFR-2 Inhibition

Derivatives of this compound have shown potent inhibitory activity against various protein kinases involved in cancer progression. A key target identified for similar benzimidazole-oxadiazole compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Translocates & Activates Compound 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Compound->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine synthesis. It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low to No Product Yield

  • Question: We are attempting the synthesis of this compound via the condensation of o-phenylenediamine with 3-amino-1,2,5-oxadiazole-4-carboxylic acid, but we are observing very low or no formation of the desired product. What are the likely causes and how can we improve the yield?

  • Answer: Low or no product yield in the synthesis of 2-substituted benzimidazoles, particularly when using heterocyclic carboxylic acids, can stem from several factors. The primary method for this synthesis is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid, typically under acidic conditions and with heating.[1][2]

    Potential Causes and Solutions:

    • Inadequate Reaction Conditions: The condensation reaction often requires elevated temperatures and acidic catalysis to proceed efficiently. The electron-withdrawing nature of the 1,2,5-oxadiazole ring can deactivate the carboxylic acid, making the reaction more challenging than with simple aliphatic or aromatic acids.

      • Solution: Employ a high-boiling point solvent such as N,N-dimethylformamide (DMF) or use a dehydrating agent like polyphosphoric acid (PPA) to facilitate the cyclization.[1] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.

    • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the 3-amino-1,2,5-oxadiazole-4-carboxylic acid can significantly hinder the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored byproducts and reduced yield.

      • Solution: Ensure the purity of starting materials. o-Phenylenediamine can be purified by recrystallization or sublimation. The purity of the oxadiazole carboxylic acid should be confirmed by analytical techniques such as NMR and melting point determination.

    • Suboptimal Catalyst: While the reaction can be driven by heat alone, an appropriate acid catalyst can significantly improve the reaction rate and yield.

      • Solution: Experiment with different acid catalysts such as p-toluenesulfonic acid (p-TsOH) or mineral acids like hydrochloric acid.[2] The choice of catalyst may need to be optimized for this specific substrate.

Issue 2: Formation of Side Products and Impurities

  • Question: Our reaction mixture shows the formation of multiple spots on TLC, indicating the presence of side products in addition to our target compound. What are the common side reactions and how can we minimize them?

  • Answer: The formation of side products is a common challenge in benzimidazole synthesis.

    Common Side Reactions and Mitigation Strategies:

    • Incomplete Cyclization: The intermediate N-acyl-o-phenylenediamine may not fully cyclize to the benzimidazole.

      • Solution: Increase the reaction temperature or prolong the reaction time. The use of a dehydrating agent like PPA can also drive the reaction towards the cyclized product.

    • Decarboxylation of the Oxadiazole Precursor: 3-Amino-1,2,5-oxadiazole-4-carboxylic acid may be prone to decarboxylation under harsh acidic and high-temperature conditions, leading to the formation of 3-amino-1,2,5-oxadiazole and other degradation products.

      • Solution: Carefully control the reaction temperature and consider using milder acidic catalysts. A stepwise approach where the intermediate amide is first formed under milder conditions and then cyclized might offer better control.

    • Polymerization: o-Phenylenediamine can undergo oxidative polymerization, especially in the presence of air and at high temperatures.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 3: Difficulty in Product Purification

  • Question: We are struggling to purify the final product. It appears to be highly polar and difficult to separate from starting materials and byproducts. What purification strategies are recommended?

  • Answer: The benzimidazole and amino-oxadiazole moieties contribute to the high polarity of the target compound, which can make purification challenging.

    Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed. Due to the polar nature of the product, a polar eluent system will likely be required (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures).

    • Acid-Base Extraction: The basic nature of the benzimidazole nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be precipitated by neutralizing the aqueous layer with a base.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most direct and common approach is the condensation of o-phenylenediamine with 3-amino-1,2,5-oxadiazole-4-carboxylic acid or its derivatives (e.g., ester or nitrile). This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, typically requires heat and an acid catalyst or a dehydrating agent.[1][2]

  • Q2: Are there any alternative synthetic strategies?

    • A2: An alternative route could involve the synthesis of 2-cyanobenzimidazole followed by its conversion to the 1,2,5-oxadiazol-3-amine ring. This multi-step process might offer better control over the reaction but would be longer. Another approach could be the desulfurative cyclization of a benzimidazole-containing hydrazine-1-carbothioamide, which has been used to synthesize related 2-amino-1,3,4-oxadiazole derivatives with a benzimidazole skeleton.

  • Q3: What analytical techniques are crucial for characterizing the final product?

    • A3: A combination of spectroscopic methods is essential for unambiguous characterization. These include:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N).

      • Melting Point: As an indicator of purity.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of benzimidazole derivatives under various conditions, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Yields of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids

Carboxylic AcidCatalyst/ConditionsSolventYield (%)Reference
4-Aminobenzoic acidPolyphosphoric acid, reflux, 6hDimethylbenzene51[1]
4-Aminobenzoic acido-Phosphoric acid, 200°C, 2h-70[1]
Aromatic acidsNH₄Cl, 80-90°CEthanol72-90[1]
Salicylic acidp-TsOH, reflux, 2-3hTolueneHigh[2]
Acetic acidp-TsOH, reflux, 2-3hTolueneHigh[2]
Butanoic acidp-TsOH, reflux, 2-3hTolueneHigh[2]

Table 2: Yields of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

AldehydeCatalyst/ConditionsSolventYield (%)Reference
Aromatic aldehydesp-TsOH, grinding, solvent-free-High[3]
4-Chlorobenzaldehydetert-Butyl nitrite, 25°C, 0.5hTetrahydrofuran80[1]
Aromatic aldehydesLaCl₃, 2-4hAcetonitrile85-95[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Phillips-Ladenburg Condensation

This protocol is a general procedure based on the well-established Phillips-Ladenburg reaction for benzimidazole synthesis.[1][2] Optimization of temperature, reaction time, and catalyst may be required.

Materials:

  • o-Phenylenediamine

  • 3-Amino-1,2,5-oxadiazole-4-carboxylic acid

  • Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF) (optional, as solvent)

  • Sodium bicarbonate solution (saturated)

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-phenylenediamine and 3-amino-1,2,5-oxadiazole-4-carboxylic acid.

  • Method A (with PPA): Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the limiting reagent). Heat the mixture with stirring at 150-200°C for 2-4 hours.

  • Method B (with p-TsOH): Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1-0.2 equivalents). If a solvent is used, add DMF. Heat the mixture to reflux (if using a solvent) or to 120-150°C (neat) for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If PPA was used, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).

Visualizations

DOT Script for Experimental Workflow:

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine mixing Mixing & Heating (PPA or p-TsOH catalyst) o_phenylenediamine->mixing oxadiazole_acid 3-Amino-1,2,5-oxadiazole- 4-carboxylic acid oxadiazole_acid->mixing neutralization Neutralization (NaHCO3) mixing->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization product 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine recrystallization->product

Caption: General experimental workflow for the synthesis of this compound.

DOT Script for Troubleshooting Logic:

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Inadequate Reaction Conditions start->cause1 cause2 Poor Starting Material Quality start->cause2 cause3 Suboptimal Catalyst start->cause3 cause4 Side Reactions start->cause4 solution1 Increase Temperature/ Use Dehydrating Agent cause1->solution1 solution2 Purify Reactants cause2->solution2 solution3 Screen Different Acid Catalysts cause3->solution3 solution4 Inert Atmosphere/ Optimize Conditions cause4->solution4 end Successful Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

References

Technical Support Center: Synthesis of Benzimidazole-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzimidazole-oxadiazole compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Benzimidazole Ring Formation

  • Question: My reaction to form the benzimidazole ring from o-phenylenediamine and a carboxylic acid/aldehyde is resulting in a low yield. What are the possible causes and solutions?

  • Answer: Low yields in benzimidazole synthesis can stem from several factors:

    • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the carboxylic acid/aldehyde can interfere with the reaction.[1] It is advisable to purify starting materials if their purity is questionable.[1]

    • Oxidation of o-Phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent this oxidation.[1]

    • Incomplete Reaction: The reaction may not have reached completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

    • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction rate and yield.[1] Various acids, metal catalysts, and even microwave irradiation have been used to improve yields.[3][4] It may be necessary to screen different catalysts and solvents to find the optimal conditions for your specific substrates.

Issue 2: Formation of Multiple Products in Benzimidazole Synthesis

  • Question: I am observing the formation of multiple products, including a potential 1,2-disubstituted benzimidazole, during my synthesis. How can I improve the selectivity for the desired 2-substituted benzimidazole?

  • Answer: The formation of side products is a common issue. Here are some strategies to enhance selectivity:

    • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]

    • Solvent Choice: The polarity of the solvent can influence the product distribution. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[1]

    • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product.[1] A thorough literature search for catalysts specific to your substrate class is recommended.

Issue 3: Challenges in the Cyclization to Form the 1,3,4-Oxadiazole Ring

  • Question: The cyclization of my benzimidazole-hydrazide intermediate to form the 1,3,4-oxadiazole ring is inefficient. What are the common issues and how can I address them?

  • Answer: The cyclodehydration step to form the oxadiazole ring is often a critical and challenging step.

    • Ineffective Dehydrating Agent: The choice of the cyclodehydrating agent is crucial. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid.[2] If one agent is not effective, trying an alternative is a good strategy. For instance, SO₂F₂ has been reported as an effective reagent for dehydrative cyclization under milder conditions.[5]

    • Harsh Reaction Conditions: Some dehydrating agents require high temperatures, which can lead to degradation of the starting material or product. Microwave-assisted synthesis can sometimes provide a faster reaction with higher yields and fewer side products by allowing for rapid and uniform heating.[3]

    • Alternative Cyclization Strategies: Oxidative cyclization of N-acylhydrazones is another common method for forming 1,3,4-oxadiazoles.[3] This can be achieved using various oxidizing agents like bromine in acetic acid, ceric ammonium nitrate, or iodine in the presence of a base.[2][6]

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify my final benzimidazole-oxadiazole compound. The product and impurities seem to have very similar polarities. What purification techniques can I try?

  • Answer: Purification can be challenging when the desired product has similar polarity to side products or unreacted starting materials.[1]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for purification. Experiment with different solvents and solvent mixtures.

    • Column Chromatography Optimization: If using column chromatography, try different solvent systems (eluents) with varying polarities. Sometimes a gradual gradient elution can effectively separate compounds with close Rf values. Using a different stationary phase (e.g., alumina instead of silica gel) might also be beneficial.

    • Acid-Base Extraction: Since benzimidazoles contain a basic nitrogen atom, acid-base extraction can be used to separate them from non-basic impurities.[1] The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The benzimidazole-containing compound will move to the aqueous layer, which can then be neutralized to precipitate the purified product.[1]

    • Activated Carbon Treatment: To remove colored impurities, which can arise from the oxidation of o-phenylenediamine, a solution of the crude product can be treated with activated carbon before filtration and subsequent purification steps.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a general synthetic route for preparing benzimidazole-oxadiazole compounds?

    • A common approach is a multi-step synthesis that begins with the formation of the benzimidazole core.[7][8] This is typically achieved by reacting a substituted o-phenylenediamine with a dicarboxylic acid monoester chloride or a substituted benzoic acid. The resulting benzimidazole derivative, which now contains a carboxylic acid or ester group, is then converted to the corresponding acid hydrazide by reacting it with hydrazine hydrate.[7][8] Finally, the acid hydrazide is cyclized to form the 1,3,4-oxadiazole ring using a suitable dehydrating agent like phosphorus oxychloride or by reacting it with carbon disulfide in the presence of a base.[3][7][8]

  • Q2: How can I monitor the progress of my reactions?

    • Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[2][7] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.

  • Q3: Are there any green chemistry approaches for the synthesis of these compounds?

    • Yes, researchers are increasingly exploring more environmentally friendly synthetic methods. This includes the use of microwave irradiation to reduce reaction times and the use of greener solvents and catalysts.[3][4] For example, some syntheses have been reported using clay as a catalyst in microwave-assisted reactions, which limits the use of organic solvents.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of benzimidazole-oxadiazole derivatives, as reported in the literature.

Table 1: Synthesis of Benzimidazole Intermediates

Starting Material 1Starting Material 2Catalyst/SolventReaction ConditionsYield (%)Reference
3,4-Diaminobenzoic acid4-HydroxybenzaldehydeNa₂S₂O₅ / DMFMicrowave Irradiation-[7][8]
o-PhenylenediamineBenzaldehydeMontmorillonite K10Microwave, 60°C81.2[4]
o-PhenylenediamineBenzaldehyde (2 equiv.)Montmorillonite K10Microwave, 60°C98.5 (1-benzyl-2-phenyl-benzimidazole)[4]

Table 2: Synthesis of 1,3,4-Oxadiazole from Hydrazide

Benzimidazole Hydrazide DerivativeCyclizing ReagentSolventReaction ConditionsYield (%)Reference
2-(4-substitutedphenyl)-1H-benzimidazole-6-carbohydrazideCS₂ / NaOHEthanolReflux-[7][8]
Aromatic acid hydrazidePOCl₃-Reflux54-66[3]
2-(2-aminophenyl)acetohydrazideBenzoic acid / Clay-Microwave70-78[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-benzimidazole-5-carbohydrazide

  • Step 1: Synthesis of Methyl 2-aryl-1H-benzimidazole-5-carboxylate.

    • In a reaction vessel, dissolve methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add the desired aromatic aldehyde (1 equivalent).

    • Add a catalytic amount of an acid, such as glacial acetic acid, or an oxidizing agent like sodium metabisulfite.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with a cold solvent and dry under vacuum.

  • Step 2: Synthesis of 2-Aryl-1H-benzimidazole-5-carbohydrazide.

    • Suspend the methyl 2-aryl-1H-benzimidazole-5-carboxylate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (a significant excess, e.g., 10-20 equivalents).

    • Heat the mixture to reflux for several hours until the reaction is complete (as monitored by TLC).

    • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

Protocol 2: General Procedure for the Cyclization to 5-(Benzimidazol-5-yl)-1,3,4-oxadiazole-2-thiol

  • To a solution of 2-aryl-1H-benzimidazole-5-carbohydrazide (1 equivalent) in ethanol, add potassium hydroxide (2-3 equivalents).

  • Stir the mixture until the potassium hydroxide has dissolved.

  • Add carbon disulfide (CS₂) (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with a dilute acid (e.g., HCl) to a pH of 5-6.

  • The precipitate formed is the desired product. Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Visualizations

Troubleshooting_Benzimidazole_Synthesis start Start: Benzimidazole Synthesis Issue low_yield Low Yield? start->low_yield side_products Side Products? start->side_products low_yield->side_products No check_sm Check Starting Material Purity low_yield->check_sm Yes control_stoich Control Stoichiometry (1:1) side_products->control_stoich Yes use_inert Use Inert Atmosphere (N2/Ar) check_sm->use_inert monitor_tlc Monitor with TLC for Completion use_inert->monitor_tlc optimize_cond Optimize Catalyst/Solvent monitor_tlc->optimize_cond end_yield Improved Yield optimize_cond->end_yield change_solvent Change Solvent Polarity control_stoich->change_solvent select_catalyst Screen for Selective Catalyst change_solvent->select_catalyst end_selectivity Improved Selectivity select_catalyst->end_selectivity

Caption: Troubleshooting logic for benzimidazole synthesis.

Synthesis_Workflow cluster_benzimidazole Benzimidazole Formation cluster_hydrazide Hydrazide Formation cluster_oxadiazole Oxadiazole Formation start_mats o-Phenylenediamine + Carboxylic Acid/Aldehyde condensation Condensation/ Cyclization start_mats->condensation benz_intermediate Benzimidazole Intermediate (with COOH/COOR group) condensation->benz_intermediate hydrazide_formation Hydrazinolysis benz_intermediate->hydrazide_formation benz_intermediate->hydrazide_formation hydrazine Hydrazine Hydrate hydrazine->hydrazide_formation benz_hydrazide Benzimidazole Hydrazide hydrazide_formation->benz_hydrazide cyclization Cyclodehydration benz_hydrazide->cyclization benz_hydrazide->cyclization cyclizing_agent Cyclizing Agent (e.g., POCl3, CS2) cyclizing_agent->cyclization final_product Benzimidazole-Oxadiazole Hybrid cyclization->final_product

Caption: General experimental workflow for synthesis.

Signaling_Pathway ligand Growth Factor (e.g., VEGF) receptor VEGFR2 (Tyrosine Kinase Receptor) ligand->receptor Binds dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream Activates compound Benzimidazole-Oxadiazole Compound compound->receptor Inhibits response Cellular Responses (Angiogenesis, Proliferation, Survival) downstream->response

Caption: Inhibition of VEGFR2 signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a convergent synthesis. This typically includes the separate synthesis of a 1,2,5-oxadiazole (furazan) precursor bearing a carboxylic acid or a related functional group, and then its condensation with o-phenylenediamine to form the benzimidazole ring.

Q2: What are the critical precursors for this synthesis?

A2: The key starting materials are typically o-phenylenediamine and an activated derivative of 4-amino-1,2,5-oxadiazole-3-carboxylic acid (aminofurazan carboxylic acid). The synthesis of the latter can be a multi-step process starting from simpler materials.

Q3: My overall yield is low. Which reaction step is the most critical to optimize?

A3: Low yields can arise from any step, but the cyclization to form the benzimidazole ring is often a critical point for optimization. Factors such as the choice of condensing agent, solvent, and reaction temperature can significantly impact the yield of the final product. Additionally, the synthesis of the aminofurazan precursor can be challenging and may involve hazardous intermediates, requiring careful control of reaction conditions.

Q4: Are there any known biological activities for this class of compounds?

A4: Yes, benzimidazole-oxadiazole hybrids have shown a range of biological activities, including anticancer, anti-inflammatory, and anti-tubercular properties.[1][2][3] For instance, some derivatives have been investigated as inhibitors of VEGFR2, a key receptor in angiogenesis, which is crucial for tumor growth.[2][4]

Troubleshooting and Optimization Guides

Part 1: Synthesis of the Benzimidazole Ring

This section addresses common issues encountered during the condensation of o-phenylenediamine with the 1,2,5-oxadiazole carboxylic acid precursor.

Problem Potential Cause Troubleshooting/Optimization Strategy
Low or No Product Formation 1. Inactive carboxylic acid derivative. 2. Inefficient condensing agent. 3. Suboptimal reaction temperature or time.1. Activate the carboxylic acid (e.g., convert to acyl chloride or use a coupling agent like PPA). 2. Screen different condensing agents (see Table 1). 3. Monitor the reaction by TLC and optimize temperature and duration.
Formation of Side Products/Impurities 1. Incomplete cyclization leading to amide intermediates. 2. Decomposition of starting materials at high temperatures. 3. Oxidation of o-phenylenediamine.1. Ensure sufficient reaction time and optimal temperature for complete cyclization. 2. Consider milder reaction conditions or a more efficient catalyst. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product Purification Difficulties 1. Product co-elutes with starting materials or byproducts. 2. Poor solubility of the crude product.1. Optimize the solvent system for column chromatography. 2. Try recrystallization from different solvents or solvent mixtures.
Data on Benzimidazole Synthesis Conditions

Table 1: Comparison of Condensing Agents for Benzimidazole Formation

Condensing AgentSolventTemperature (°C)Typical Reaction TimeReported Yields (%)Reference
Polyphosphoric Acid (PPA)Xylene1454 hFair to Good[5]
5 M HClReflux2-4 hGood[6]
Acetic AcidReflux3 h45-58[6]
FeCl3/Al2O3DMF252-3 hGood to Excellent[7]
Ammonium AcetateEthanolReflux1-2 hExcellent[8]

Yields are generalized from the synthesis of analogous 2-substituted benzimidazoles.

Part 2: Synthesis of the 1,2,5-Oxadiazole (Furazan) Precursor

This section focuses on the preparation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid or its derivatives.

Problem Potential Cause Troubleshooting/Optimization Strategy
Low Yield in Furazan Ring Formation 1. Inefficient cyclization of the precursor (e.g., diaminoglyoxime). 2. Decomposition of intermediates.1. Optimize the base and solvent for the dehydration/cyclization step. 2. Carefully control the reaction temperature to avoid decomposition.
Handling of Hazardous Reagents 1. Use of potentially explosive or toxic intermediates.1. Follow all safety protocols for handling energetic materials. 2. Consider alternative, safer synthetic routes if available.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the condensation of o-phenylenediamine with a suitable 1,2,5-oxadiazole precursor.

Step 1: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (Precursor)

This step is based on general procedures for aminofurazan synthesis and should be performed with caution.

  • Diaminoglyoxime Synthesis: Prepare diaminoglyoxime from glyoxal and hydroxylamine hydrochloride in an alkaline solution.

  • Cyclization to Diaminofurazan: Dehydrate diaminoglyoxime using a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol) at elevated temperatures (around 170 °C) to form 3,4-diaminofurazan.

  • Selective Oxidation and Hydrolysis: The conversion of one amino group to a carboxylic acid is a complex transformation that may require multiple steps of protection, oxidation, and deprotection. Detailed literature for this specific transformation on the furazan ring is sparse and requires significant process development.

Step 2: Condensation to form this compound

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 mmol) in polyphosphoric acid (PPA) (10-15 mL).

  • Reaction Conditions: Heat the mixture at 140-150 °C for 4-6 hours with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis start1 Glyoxal step1 Synthesis of Diaminoglyoxime start1->step1 start2 o-Phenylenediamine step4 Condensation & Benzimidazole Cyclization start2->step4 step2 Cyclization to 3,4-Diaminofurazan step1->step2 step3 Functional Group Transformation to Oxadiazole Carboxylic Acid step2->step3 step3->step4 product 4-(1H-benzimidazol-2-yl) -1,2,5-oxadiazol-3-amine step4->product

Caption: General synthetic workflow for this compound.

VEGFR2 Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Promotes VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Benzimidazole- Oxadiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by benzimidazole-oxadiazole derivatives.

References

Technical Support Center: Purification of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine.

Troubleshooting Guides and FAQs

Issue 1: Low Recovery After Primary Purification

Q1: My yield of this compound is significantly lower than expected after recrystallization. What are the likely causes and solutions?

A1: Low recovery during recrystallization is a common issue. The primary reason is often suboptimal solvent selection. If the compound is too soluble in the chosen solvent, a significant portion will remain in the mother liquor upon cooling. Conversely, very low solubility can make the initial dissolution difficult and lead to premature precipitation, trapping impurities.

Troubleshooting Steps:

  • Solvent Screening: Conduct small-scale solvent screening to identify an optimal solvent or solvent system. Test a range of solvents with varying polarities.

  • Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.

  • Cooling Rate: Avoid rapid cooling (e.g., using an ice bath immediately). Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

  • Concentration: Ensure the initial solution is saturated at the boiling point of the solvent for optimal crystal formation upon cooling.

Issue 2: Persistent Impurities After Column Chromatography

Q2: I've purified my compound using silica gel column chromatography, but I still observe impurities in the final product. How can I improve the separation?

A2: Persistent impurities after column chromatography can result from several factors, including an inappropriate solvent system, co-eluting impurities, or on-column degradation.

Troubleshooting Steps:

  • TLC Optimization: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate.[1][2] The ideal solvent system should provide a good separation between your product and the impurities, with an Rf value for the desired compound typically between 0.2 and 0.4.

  • Solvent Gradient: If a single eluent system (isocratic elution) is ineffective, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar retention factors.

  • Alternative Stationary Phases: If your compound is unstable on silica gel, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.[3][4] Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel.[5]

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.

Issue 3: Product Discoloration

Q3: My final product has a persistent yellow or brown color. What is the cause, and how can I obtain a colorless product?

A3: Discoloration in benzimidazole derivatives often arises from oxidation or the presence of highly conjugated side-products formed during the synthesis.[5]

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution.[5] The charcoal will adsorb many colored impurities. Allow the mixture to gently boil for 5-10 minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that excessive use of charcoal can also lead to product loss.[5]

  • Potassium Permanganate Treatment: For more stubborn discoloration, a dilute solution of potassium permanganate can be added to a solution of the compound in boiling water until a faint pink color persists.[5] The excess permanganate and the precipitated manganese dioxide can then be removed by adding a small amount of sodium bisulfite until the solution is clear. The product can then be recovered by cooling and filtration.[5] Note: This method should be used with caution as it can potentially oxidize the desired product.

Quantitative Data Summary

Table 1: Typical Thin Layer Chromatography (TLC) Solvent Systems for Benzimidazole Derivatives.

Solvent SystemRatio (v/v)Application NotesReference
Ethyl Acetate : n-Hexane3:5General purpose for initial trials.[2][2]
Ethyl Acetate : n-Hexane1:1For purification of less polar derivatives.[2][2]
Ethyl Acetate : Benzene6:4Alternative system for separation.[1][1]
Toluene : Acetone8:2Another alternative for varying selectivity.[1][1]

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Benzimidazole Analysis.

ColumnMobile PhaseFlow RateDetectionReference
C18 (250 x 4.6 mm, 5 µm)Methanol : Water (70:30, v/v)1.0 mL/min284 nm[3]
XBridge™ C18 (150 x 4.6 mm, 3.5 µm)Acetonitrile : 10 mM Ammonium Acetate buffer (pH 4.0, 0.1% formic acid) (18:82 v/v)1.0 mL/min220-275 nm[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system (e.g., ethyl acetate/n-hexane). Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check pure_product Pure Product purity_check->pure_product troubleshooting_guide cluster_issues Identify the Primary Issue cluster_solutions Potential Solutions start Purification Issue Encountered low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities discoloration Discoloration? start->discoloration solvent_screen Optimize Recrystallization Solvent low_yield->solvent_screen Yes optimize_tlc Optimize TLC/Column Conditions impurities->optimize_tlc Yes charcoal Activated Carbon Treatment discoloration->charcoal Yes

References

how to prevent degradation of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in solution. The following information is collated from established knowledge of benzimidazole and oxadiazole chemistries.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Action
Precipitation of the compound in aqueous buffer. Poor aqueous solubility. The compound may have limited solubility, especially at neutral pH.- Adjust the pH of the buffer. Benzimidazoles often have better solubility in acidic conditions. - Consider the use of a co-solvent such as DMSO or ethanol (see solvent selection guide below). - Prepare a more dilute solution.
Loss of compound over time, even when stored in the dark. pH-mediated hydrolysis or ring cleavage. Both the benzimidazole and oxadiazole rings can be susceptible to degradation at non-optimal pH.- Optimize the pH of the solution. Based on similar structures, a pH range of 3-5 is likely to offer the best stability.[1] - Store solutions at low temperatures (-20°C or -80°C).[2]
Rapid degradation upon exposure to light. Photodegradation. Benzimidazole moieties are known to be photosensitive.[3][4]- Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. - Perform experiments under low-light conditions.
Inconsistent results between experiments. - Inconsistent solution preparation. - Degradation during the experiment. - Freeze-thaw cycles.- Prepare fresh solutions for each experiment. - Monitor the stability of the compound over the course of the experiment using a stability-indicating analytical method like HPLC. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to the heterocyclic nature of the compound, it is recommended to first dissolve it in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous-based experiments, this stock solution can then be diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic co-solvent is compatible with your experimental system and does not exceed levels that could cause artifacts (e.g., <0.5% DMSO in many biological assays). Some benzimidazole derivatives have shown stability in 0.2% DMSO for up to 96 hours.[5]

Q2: What is the optimal pH for storing solutions of this compound?

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is best to store the compound as a solid at -20°C or below, protected from light and moisture. Stock solutions should be prepared fresh when possible. If storage of solutions is necessary, they should be aliquoted into single-use volumes to avoid freeze-thaw cycles and stored at -80°C in the dark.[2] Short-term storage of working solutions should be at 2-8°C, protected from light.

Q4: Can I expect degradation of the compound during my experiments at room temperature or 37°C?

A4: Yes, degradation is possible, especially over extended incubation periods. The rate of degradation will depend on the pH, solvent, and exposure to light. For experiments lasting several hours, it is advisable to include a stability control where the compound is incubated under the same conditions without the biological system to quantify any non-specific degradation.

Q5: What are the likely degradation pathways for this molecule?

A5: Based on the structure, two primary degradation pathways are plausible:

  • Hydrolysis of the oxadiazole ring: This is a known degradation pathway for some oxadiazole isomers, particularly outside of the optimal pH range, which can lead to ring opening.[1]

  • Photodegradation of the benzimidazole moiety: Benzimidazoles can undergo photodegradation, which may involve dimerization or other structural changes.[3][4][6][7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a precise amount of this compound solid.

  • Add a minimal volume of anhydrous, high-purity DMSO to dissolve the solid completely. Gentle vortexing or sonication may be used.

  • Once fully dissolved, add additional DMSO to reach a convenient stock concentration (e.g., 10 mM or 20 mM).

  • Store this stock solution in small aliquots at -80°C in amber vials.

Protocol 2: pH Stability Assessment using HPLC-UV
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Dilute the DMSO stock solution of the compound into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Time Points: Analyze the samples immediately after preparation (T=0) and then incubate them at a relevant temperature (e.g., room temperature or 37°C), protected from light.

  • HPLC Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to ensure good peak shape).

    • Detection: Monitor at the λmax of the compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH.

Quantitative Data Summary

The following tables provide generalized stability data based on typical behavior of related benzimidazole and oxadiazole compounds. Users should generate their own data for this specific molecule.

Table 1: Influence of pH on Stability of a Hypothetical Benzimidazole-Oxadiazole Compound in Aqueous Buffer at 25°C (Protected from Light)

pH% Remaining after 8 hours% Remaining after 24 hours
2.098%95%
4.0>99%98%
6.095%88%
7.490%75%
9.080%60%

Table 2: Influence of Storage Temperature on Stability of a Hypothetical Benzimidazole-Oxadiazole Compound in Solution (pH 4.0, Protected from Light)

Temperature% Remaining after 1 week% Remaining after 4 weeks
25°C (Room Temp)85%65%
4°C98%92%
-20°C>99%98%
-80°C>99%>99%

Visualizations

DegradationPathways Compound 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Hydrolysis Hydrolysis (non-optimal pH) Compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation RingOpened Ring-Opened Products Hydrolysis->RingOpened Oxadiazole Cleavage PhotoProducts Photodegradation Products (e.g., dimers) Photodegradation->PhotoProducts Benzimidazole Moiety

Caption: Plausible degradation pathways for the target compound.

ExperimentalWorkflow start Start prep_stock Prepare DMSO Stock Solution start->prep_stock prep_buffers Prepare Buffers (pH 2-10) start->prep_buffers prep_samples Dilute Stock into Buffers prep_stock->prep_samples prep_buffers->prep_samples t0_analysis T=0 HPLC Analysis prep_samples->t0_analysis incubate Incubate Samples (Temp & Light Controlled) t0_analysis->incubate tx_analysis Time Point HPLC Analysis (e.g., 2, 4, 8, 24h) incubate->tx_analysis tx_analysis->incubate Next Time Point data_analysis Calculate % Remaining vs. Time tx_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing pH-dependent stability.

TroubleshootingTree issue Compound Degradation Observed light_exposure Is the solution protected from light? issue->light_exposure protect_light Action: Use amber vials and work in low light. light_exposure->protect_light No check_ph What is the solution pH? light_exposure->check_ph Yes adjust_ph Action: Adjust pH to 3-5 and re-evaluate. check_ph->adjust_ph Neutral or Alkaline check_temp What is the storage/incubation temperature? check_ph->check_temp Acidic (3-5) lower_temp Action: Store at lower temp (-20°C or -80°C). check_temp->lower_temp > 4°C fresh_solution Action: Prepare fresh solution before each experiment. check_temp->fresh_solution ≤ 4°C

Caption: Troubleshooting decision tree for compound degradation.

References

overcoming off-target effects of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome potential off-target effects and ensure data integrity in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target is the p70S6 Kinase (p70S6K) . This compound and its derivatives are potent inhibitors of p70S6K, with some achieving a high degree of potency (Ki <1nM).[1]

Q2: Which signaling pathway is most affected by this compound?

A2: The compound primarily affects the PI3K/Akt/mTOR signaling pathway . p70S6K is a critical downstream effector of the mTORC1 complex, which regulates cell growth, proliferation, and survival. Inhibition of p70S6K should lead to a decrease in the phosphorylation of its substrates, most notably the ribosomal protein S6 (rpS6).

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_inhibitor Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K rpS6 Ribosomal Protein S6 (rpS6) p70S6K->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth rpS6->Protein_Synthesis Inhibitor 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Inhibitor->p70S6K

Caption: The mTOR signaling pathway and the point of inhibition. (Max-width: 760px)

Q3: What are the known off-targets for this compound?

A3: While designed for selectivity, off-target activity is possible, especially at higher concentrations. The this compound scaffold has been optimized for high selectivity against related kinases. For example, certain optimized derivatives show over 100-fold selectivity for p70S6K against Protein Kinase A (PKA), Rho-associated coiled-coil containing protein kinase (ROCK), and Glycogen Synthase Kinase 3 (GSK3).[1] Users should empirically determine the optimal concentration to minimize potential off-target effects.

Troubleshooting Guide

Problem: I observe significant cytotoxicity or unexpected phenotypes at my working concentration.

This is a common issue when a compound's concentration exceeds the selectivity window, leading to the inhibition of kinases that regulate essential cellular processes.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Effects Start Unexpected Phenotype or High Cytotoxicity Observed Check_Conc Is the concentration optimized? Start->Check_Conc Dose_Response Action: Perform a detailed dose-response curve (e.g., 1 nM to 30 µM). Measure both target inhibition (p-rpS6) and cell viability. Check_Conc->Dose_Response No Check_Off_Target Is the phenotype due to known off-targets (PKA, ROCK, GSK3)? Check_Conc->Check_Off_Target Yes Select_Conc Result: Identify lowest effective concentration that inhibits p70S6K with minimal toxicity. Dose_Response->Select_Conc Select_Conc->Check_Off_Target Comparator_Expt Action: Use specific inhibitors for suspected off-targets (e.g., H-89 for PKA, Y-27632 for ROCK) to see if the phenotype is replicated. Check_Off_Target->Comparator_Expt Possibly Check_Specificity Is the phenotype specific to This compound's mechanism? Check_Off_Target->Check_Specificity Unlikely Analyze_Comparator Result: Compare phenotypes to isolate the source of the effect. Comparator_Expt->Analyze_Comparator Analyze_Comparator->Check_Specificity Orthogonal_Expt Action: Use a structurally different p70S6K inhibitor or genetic knockdown (siRNA/shRNA) of p70S6K. Check_Specificity->Orthogonal_Expt Unsure End Conclusion: Refined understanding of compound's activity in the cellular model. Check_Specificity->End Yes Analyze_Orthogonal Result: Confirm if the phenotype is consistently linked to p70S6K loss-of-function. Orthogonal_Expt->Analyze_Orthogonal Analyze_Orthogonal->End

Caption: A logical workflow for troubleshooting off-target effects. (Max-width: 760px)

Problem: My results are inconsistent between experiments or different cell lines.

Inconsistencies can arise from compound handling issues or cell-type-specific differences.

  • Compound Solubility: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration before preparing final dilutions in aqueous media. Visually inspect stock solutions for precipitation.

  • Compound Stability: Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles.

  • Cell-Type Variability: The expression levels of p70S6K and its potential off-targets can vary significantly between cell lines. It is advisable to confirm target expression in your specific cell model via Western blot or qPCR.

Quantitative Data Summary

The selectivity of benzimidazole-oxadiazole derivatives is a key feature. The following table summarizes the selectivity profile for optimized compounds from this class as reported in the literature.

Kinase TargetReported Potency / SelectivityPotential Role / Off-Target Effect
p70S6K High Potency (Ki <1 nM) [1]Primary Target: Regulates protein synthesis and cell growth.
PKA>100-fold lower potency vs. p70S6K[1]Off-Target: Regulates metabolism, gene expression, and apoptosis.
ROCK>100-fold lower potency vs. p70S6K[1]Off-Target: Regulates cell shape, motility, and apoptosis.
GSK3>100-fold lower potency vs. p70S6K[1]Off-Target: Regulates a wide range of cellular functions.

Experimental Protocols

Protocol 1: Target Engagement Confirmation by Western Blot

This protocol verifies that the compound is inhibiting the p70S6K pathway in your cells by measuring the phosphorylation of its downstream substrate, rpS6.

WB_Workflow Step1 1. Cell Treatment Treat cells with a dose-range of the compound and appropriate controls (e.g., vehicle-only). Step2 2. Cell Lysis Lyse cells in buffer containing protease and phosphatase inhibitors. Step1->Step2 Step3 3. Protein Quantification Determine protein concentration (e.g., BCA assay). Step2->Step3 Step4 4. SDS-PAGE & Transfer Separate proteins by electrophoresis and transfer to a PVDF membrane. Step3->Step4 Step5 5. Immunoblotting Probe with primary antibodies: - p-rpS6 (Ser235/236) - total rpS6 - GAPDH (loading control) Step4->Step5 Step6 6. Detection & Analysis Incubate with secondary antibodies, visualize bands, and quantify relative phosphorylation. Step5->Step6

Caption: Experimental workflow for Western blot target validation. (Max-width: 760px)

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells of serum overnight if necessary to reduce basal pathway activity. Treat with a concentration range of this compound for the desired time (e.g., 1-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-rpS6, anti-total-rpS6, and a loading control like anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-rpS6 signal to total rpS6 and the loading control. A dose-dependent decrease in the p-rpS6/total rpS6 ratio indicates target engagement.

References

Technical Support Center: Enhancing the Bioavailability of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the oral bioavailability of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound derivatives?

A1: The oral bioavailability of this class of compounds is often limited by several key factors:

  • Poor Aqueous Solubility: The planar, aromatic nature of the benzimidazole and oxadiazole rings contributes to low solubility in aqueous gastrointestinal fluids, which is a rate-limiting step for absorption.

  • First-Pass Metabolism: Benzimidazole derivatives are known to undergo significant metabolism in the liver and/or intestinal wall, primarily by cytochrome P450 (CYP) enzymes. This can reduce the amount of active compound reaching systemic circulation.

  • Efflux by Transporters: The compounds may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.

  • Chemical Instability: Potential degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can also contribute to low bioavailability.

Q2: Which formulation strategies are most effective for improving the solubility and dissolution rate of these derivatives?

A2: Several formulation strategies can be employed to overcome the solubility challenges:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Cyclodextrin Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can increase its apparent solubility and dissolution.[1][2]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be used to dissolve the compound in a lipidic vehicle, which can enhance its absorption via the lymphatic pathway and potentially reduce first-pass metabolism.

Q3: What are the expected metabolic pathways for this compound derivatives?

A3: While specific metabolic data for this exact scaffold is limited in publicly available literature, based on related structures, the following metabolic transformations can be anticipated:

  • Hydroxylation: Aromatic hydroxylation on the benzimidazole ring or aliphatic hydroxylation of any alkyl substituents is a common metabolic pathway mediated by CYP enzymes.

  • N-oxidation: Oxidation of the nitrogen atoms in the benzimidazole or oxadiazole rings.

  • Glucuronidation or Sulfation: Phase II conjugation reactions of hydroxylated metabolites to increase their water solubility and facilitate excretion.

  • Metabolism of the Amine Group: Deamination or acetylation of the 3-amine group on the oxadiazole ring.

Q4: How can I assess the intestinal permeability and potential for active efflux of my compound?

A4: The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose.[3] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters found in the human intestine. By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can determine the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux.

Troubleshooting Guides

Issue 1: Low and inconsistent dissolution profiles in vitro.

Possible Cause Troubleshooting Steps
Poor wetting of the drug powder. - Incorporate a surfactant (e.g., sodium lauryl sulfate, Tween® 80) at a low concentration in the dissolution medium. - Consider particle size reduction techniques like micronization.
Drug precipitation in the dissolution medium. - Use a higher concentration of a solubilizing agent in the formulation (e.g., increase polymer content in a solid dispersion). - Employ precipitation inhibitors in the formulation. - Ensure sink conditions are maintained throughout the experiment.
Inadequate formulation processing. - For solid dispersions, ensure complete amorphization by techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). - For cyclodextrin complexes, confirm complex formation using techniques like DSC, Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

Issue 2: High efflux ratio observed in the Caco-2 permeability assay.

Possible Cause Troubleshooting Steps
Compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters. - Co-administer the compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the A-B Papp value will confirm P-gp mediated efflux. - Consider structural modifications to the molecule to reduce its affinity for efflux transporters. - Explore formulation strategies that can inhibit efflux transporters, such as the use of certain excipients in lipid-based formulations.

Issue 3: Low in vivo exposure (AUC) despite good in vitro dissolution and permeability.

Possible Cause Troubleshooting Steps
Extensive first-pass metabolism. - Conduct in vitro metabolism studies using liver microsomes or S9 fractions to determine the metabolic stability of the compound. - Identify the major metabolites using LC-MS/MS. - Consider co-administration with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in preclinical animal models to assess the impact of metabolism on bioavailability.
Poor in vivo solubility and precipitation. - The in vitro dissolution medium may not accurately reflect the in vivo gastrointestinal environment. - Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) for in vitro testing. - Analyze the gastrointestinal contents of preclinical animals post-dosing to check for drug precipitation.
Chemical degradation in the stomach. - Assess the stability of the compound in simulated gastric fluid (SGF). - If degradation is observed, consider enteric-coated formulations to protect the drug from the acidic environment of the stomach.

Data Presentation

Table 1: Illustrative Physicochemical and ADME Properties of Benzimidazole-Oxadiazole Derivatives

Disclaimer: The following data is illustrative and compiled from various sources on related benzimidazole and oxadiazole compounds. Specific values for this compound derivatives should be determined experimentally.

ParameterDerivative A (Example)Derivative B (Example)Method
Molecular Weight ( g/mol ) 201.18255.26Calculation
LogP (calculated) 1.5 - 2.52.0 - 3.0In silico prediction
Aqueous Solubility (µg/mL) < 1< 0.5Equilibrium solubility
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) 1 - 5 (Moderate)0.5 - 2 (Low to Moderate)Caco-2 Assay[4]
Efflux Ratio (Papp B-A / Papp A-B) > 21 - 2Caco-2 Assay[4]
Metabolic Stability (t½ in liver microsomes, min) < 30 (Rapid metabolism)30 - 60 (Moderate metabolism)Liver Microsomal Stability Assay

Table 2: Impact of Formulation on the Bioavailability of a Model Benzimidazole Derivative (Illustrative Data)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 352.0850 ± 150100
Solid Dispersion (1:5 drug:PVP K30) 600 ± 1201.03400 ± 500400
Cyclodextrin Complex (1:1 drug:HP-β-CD) 450 ± 901.52700 ± 400318
SEDDS Formulation 750 ± 1500.754200 ± 600494

Experimental Protocols

1. In Vitro Dissolution Testing

  • Objective: To assess the dissolution rate of different formulations of the test compound.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours, followed by a switch to phosphate buffer (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place a single dose of the formulation in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the concentration of the dissolved drug in the filtrate by a validated analytical method (e.g., HPLC-UV).

2. Caco-2 Permeability Assay

  • Objective: To determine the intestinal permeability and potential for active efflux of the test compound.

  • Cell Line: Caco-2 cells.

  • Culture: Cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Procedure:

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.

    • Incubate at 37 °C with gentle shaking.

    • Take samples from the receiver compartment at specified time points.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

3. Liver Microsomal Stability Assay

  • Objective: To assess the metabolic stability of the test compound in the presence of liver enzymes.

  • System: Human or rat liver microsomes.

  • Procedure:

    • Pre-incubate the test compound with liver microsomes in a phosphate buffer at 37 °C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge to precipitate the proteins.

    • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

    • Determine the in vitro half-life (t½) from the disappearance rate of the compound.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility (Thermodynamic) dissolution Dissolution Rate (Formulations) solubility->dissolution informs formulation formulation permeability Caco-2 Permeability (Papp & Efflux) pk_study Pharmacokinetic Study (Rat/Mouse) permeability->pk_study predicts absorption metabolism Metabolic Stability (Liver Microsomes) metabolism->pk_study predicts clearance solid_dispersion Solid Dispersion solid_dispersion->dissolution cyclodextrin Cyclodextrin Complex cyclodextrin->dissolution lipid_based Lipid-Based System lipid_based->dissolution bioavailability Oral Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for enhancing and assessing the bioavailability of benzimidazole derivatives.

troubleshooting_logic start Low Oral Bioavailability Observed solubility_check Assess In Vitro Solubility & Dissolution start->solubility_check permeability_check Assess In Vitro Permeability (Caco-2) start->permeability_check metabolism_check Assess In Vitro Metabolic Stability start->metabolism_check formulation_dev Formulation Optimization (e.g., Solid Dispersion) solubility_check->formulation_dev Low efflux_inhibition Investigate Efflux Inhibition Strategies permeability_check->efflux_inhibition High Efflux metabolic_block Structural Modification or Prodrug Approach metabolism_check->metabolic_block High Clearance retest Re-evaluate In Vivo Bioavailability formulation_dev->retest efflux_inhibition->retest metabolic_block->retest

Caption: Logical troubleshooting workflow for addressing low oral bioavailability.

absorption_pathway cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation drug_formulation Oral Dosage Form dissolution Dissolution Drug in Solution drug_formulation->dissolution absorption Absorption (Enterocytes) dissolution->absorption portal_vein Portal Vein absorption->portal_vein efflux Efflux (P-gp) absorption->efflux gi_lumen GI Lumen liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic To Tissues metabolites Metabolites liver->metabolites efflux->dissolution

Caption: Simplified pathway of oral drug absorption and first-pass metabolism for benzimidazole derivatives.

References

Technical Support Center: Managing Autofluorescence of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential autofluorescence issues when using 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging experiments?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of the specific fluorescent signal from your probe of interest. This can lead to a high background signal, reduced contrast, and difficulty in distinguishing the true signal from noise, ultimately affecting the accuracy and quality of your imaging data.

Q2: Does this compound exhibit autofluorescence?

Q3: What are the common sources of autofluorescence in biological samples?

A3: Autofluorescence in biological samples can originate from various endogenous molecules. Common sources include:

  • Cellular components: Mitochondria, lysosomes, and extracellular matrix components like collagen and elastin.

  • Metabolic cofactors: Nicotinamide adenine dinucleotide (NADH) and flavins.

  • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.[4]

  • Red blood cells: Heme-containing proteins in red blood cells can cause autofluorescence.

Q4: How can I determine if the background signal in my images is from the compound or from the sample itself?

A4: To distinguish between autofluorescence from the compound and the biological sample, you should include the following controls in your experiment:

  • Unstained sample: An unstained sample imaged under the same conditions will reveal the endogenous autofluorescence of your cells or tissue.

  • Vehicle control: A sample treated with the vehicle used to dissolve the compound (e.g., DMSO) will help identify any background fluorescence from the solvent. By comparing the signal from your experimental sample to these controls, you can better attribute the source of the background fluorescence.

Troubleshooting Guides

Problem 1: High background fluorescence observed in imaging channels.

This is a common issue that can obscure the specific signal from your compound of interest. The following troubleshooting workflow can help you identify the source and apply the appropriate mitigation strategy.

start High Background Fluorescence Observed control_check Analyze Control Samples: - Unstained Sample - Vehicle Control start->control_check source_determination Determine Primary Source of Autofluorescence control_check->source_determination compound_af Compound Autofluorescence Suspected source_determination->compound_af Signal higher in experimental vs. controls sample_af Sample Autofluorescence Dominant source_determination->sample_af Signal present in unstained control spectral_unmixing Implement Spectral Unmixing compound_af->spectral_unmixing optimization Optimize Imaging Parameters compound_af->optimization photobleaching Apply Photobleaching Protocol sample_af->photobleaching quenching Use Chemical Quenching Agents sample_af->quenching end Reduced Background and Improved Signal-to-Noise spectral_unmixing->end photobleaching->end quenching->end optimization->end

Caption: Troubleshooting workflow for high background fluorescence.

Solution 1.1: Spectral Unmixing

If your imaging system is equipped with a spectral detector, you can use spectral unmixing to computationally separate the fluorescence signal of your compound from the autofluorescence background. This technique relies on the principle that each fluorescent molecule has a unique emission spectrum.

Experimental Protocol: Linear Spectral Unmixing

  • Acquire Reference Spectra:

    • Image an unstained sample to capture the autofluorescence spectrum.

    • If possible, image a pure sample of this compound to obtain its reference spectrum.

  • Acquire Multispectral Image: Acquire a lambda stack (a series of images at different emission wavelengths) of your stained sample.

  • Perform Linear Unmixing: Use your microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of the compound's signal and the autofluorescence at each pixel, effectively separating them into different channels.

Solution 1.2: Photobleaching

Photobleaching involves exposing the sample to intense light to destroy the autofluorescent molecules before imaging your compound of interest. This is particularly effective for endogenous autofluorescence.

Experimental Protocol: Pre-Staining Photobleaching

  • Sample Preparation: Prepare your fixed cell or tissue samples as per your standard protocol.

  • Photobleaching: Before incubating with this compound, expose the sample to a strong, broad-spectrum light source (e.g., a mercury lamp or an LED) for a period ranging from several minutes to a few hours. The optimal duration should be determined empirically.

  • Staining: Proceed with your staining protocol for this compound.

  • Imaging: Image the sample using your standard imaging parameters.

Table 1: Comparison of Photobleaching Methods

MethodLight SourceTypical DurationAdvantagesDisadvantages
Broad-Spectrum Light Mercury or Xenon Arc Lamp, White LED30 min - 2 hoursSimple, effective for a wide range of autofluorescence.Can cause photodamage to the sample.
Laser Scanning Confocal Laser5-15 minutesTargeted bleaching of specific regions.Slower for large areas, potential for localized damage.
Hydrogen Peroxide-Assisted White LED with H₂O₂ solution1-1.5 hoursFaster and more efficient than light alone.[5][6]Requires chemical treatment that may affect sample integrity.
Solution 1.3: Chemical Quenching

Various chemical reagents can be used to quench autofluorescence. The choice of quenching agent depends on the source of the autofluorescence and the compatibility with your experimental protocol.

Experimental Protocol: Sudan Black B Quenching (for lipofuscin)

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.

  • Staining: Perform your staining protocol with this compound.

  • Sudan Black B Incubation: After staining and washing, incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.

  • Washing: Wash thoroughly with PBS or another appropriate buffer to remove excess Sudan Black B.

  • Mounting and Imaging: Mount the coverslip and proceed with imaging.

Table 2: Common Autofluorescence Quenching Agents

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedEffective for reducing fixation-induced autofluorescence.Can affect antigenicity in immunohistochemistry.
Sudan Black B LipofuscinVery effective for age-related autofluorescence in tissues like the brain.Can introduce a dark precipitate and some background signal.
Trypan Blue GeneralCan reduce broad-spectrum autofluorescence.May quench the desired signal as well.
Commercial Kits (e.g., TrueVIEW™, TrueBlack™) Broad-spectrumOptimized formulations for reduced background and good signal preservation.[7]Can be more expensive than individual reagents.
Problem 2: Difficulty in distinguishing the compound's signal from background in specific cellular compartments.

Even with general background reduction, you may face challenges in colocalization studies or when the compound accumulates in organelles that are naturally autofluorescent.

start Poor Signal-to-Noise in Specific Organelles spectral_imaging Utilize Spectral Imaging and Unmixing start->spectral_imaging flim Consider Fluorescence Lifetime Imaging (FLIM) start->flim spectral_unmixing Separate Signals Based on Spectral Profile spectral_imaging->spectral_unmixing lifetime_contrast Differentiate Based on Fluorescence Lifetime flim->lifetime_contrast end Clear Localization of the Compound spectral_unmixing->end lifetime_contrast->end

Caption: Advanced techniques for improving signal localization.

Solution 2.1: Advanced Imaging Modalities
  • Fluorescence Lifetime Imaging (FLIM): This technique measures the decay rate of fluorescence, which is an intrinsic property of a fluorophore. Since autofluorescent species often have different fluorescence lifetimes than specific probes, FLIM can be used to separate their signals, even if their emission spectra overlap.

By implementing these troubleshooting strategies and utilizing the appropriate controls, researchers can effectively manage the potential autofluorescence of this compound and obtain high-quality, reliable imaging data.

References

Validation & Comparative

A Comparative Analysis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Efficacy Against Known p70S6 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel inhibitor 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine and its derivatives against established inhibitors of the p70 ribosomal S6 kinase (p70S6K). This analysis is supported by experimental data on inhibitor potency and selectivity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

The 70-kDa ribosomal protein S6 kinase (p70S6K) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer, making it a key target for therapeutic intervention. Recently, a class of compounds based on the this compound scaffold has emerged as highly potent and selective inhibitors of p70S6K.

Efficacy and Selectivity Comparison

Derivatives of this compound have demonstrated exceptional potency, with inhibition constants (Ki) in the sub-nanomolar range. This positions them favorably against other well-characterized p70S6K inhibitors. The following tables summarize the available quantitative data for a comparative assessment.

InhibitorTargetKᵢ (nM)IC₅₀ (nM)Selectivity Highlights
Benzimidazole Oxadiazole Derivative p70S6K < 1 ->100-fold selective against PKA, ROCK, and GSK3
PF-4708671p70S6K120160400-fold selective for S6K1 over S6K2; >20-fold selective over MSK1 and RSK1/2[1]
LY2584702p70S6K-4Highly selective ATP-competitive inhibitor[2][3]
M2698p70S6K-1Dual inhibitor of p70S6K, Akt1, and Akt3 (IC₅₀ = 1 nM for all)[4][5][6]
WortmanninPI3K-45Broad-spectrum PI3K inhibitor, indirectly inhibits p70S6K activation

Table 1: Comparative Potency of p70S6K Inhibitors. This table highlights the high potency of the benzimidazole oxadiazole derivatives in comparison to other known inhibitors.

Inhibitorp70S6K IC₅₀ (nM)PKA IC₅₀ (nM)ROCK IC₅₀ (nM)GSK3β IC₅₀ (nM)Other Notable Off-Targets (IC₅₀ nM)
Benzimidazole Oxadiazole Derivative Potent >100x less potent >100x less potent >100x less potent Data not available
M26981>10-17 (indirect)Akt1 (1), Akt3 (1), MSK1, MSK2, PKG1a, PKG1b, PKA, PrKX (all within 10-fold of p70S6K IC₅₀)[4]
PF-4708671160Not specifiedNot specifiedNot specifiedS6K2 (65,000), RSK1 (4,700), RSK2 (9,200), MSK1 (950)[7]

Table 2: Kinase Selectivity Profile. This table illustrates the superior selectivity of the benzimidazole oxadiazole scaffold against closely related kinases compared to some other inhibitors.

Signaling Pathway and Experimental Workflow

To understand the context of p70S6K inhibition, it is crucial to visualize its position within the cellular signaling network.

p70S6K_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 Translation Protein Synthesis & Cell Growth S6->Translation Inhibitor 4-(1H-benzimidazol-2-yl) -1,2,5-oxadiazol-3-amine Inhibitor->p70S6K

Figure 1: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.

The following diagram illustrates a typical workflow for evaluating the efficacy of p70S6K inhibitors.

Kinase_Assay_Workflow Start Start Preparation Prepare Reagents: - Kinase (p70S6K) - Substrate (S6 peptide) - ATP - Inhibitor dilutions Start->Preparation Incubation Incubate kinase, substrate, and inhibitor Preparation->Incubation Reaction Initiate reaction with ATP Incubation->Reaction Detection Detect kinase activity (e.g., ADP-Glo) Reaction->Detection Analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀/Kᵢ Detection->Analysis End End Analysis->End

Figure 2: A generalized workflow for an in vitro p70S6K kinase inhibition assay.

Experimental Protocols

The determination of inhibitor potency (IC₅₀ and Kᵢ values) is typically performed using in vitro kinase assays. Below is a representative protocol based on commonly used methods.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p70S6K.

Materials:

  • Recombinant human p70S6K enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • S6 kinase substrate peptide (e.g., KKRNRTLTV)

  • ATP solution

  • Test compound (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, p70S6K enzyme, and the S6 substrate peptide.

  • Inhibitor Addition: Add serial dilutions of the test compound or vehicle (DMSO) to the wells of a microplate.

  • Enzyme-Inhibitor Incubation: Add the kinase master mix to each well and incubate for a specified period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Kₘ for p70S6K to ensure accurate IC₅₀ determination.

  • Reaction Incubation: Incubate the reaction mixture for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Note on Kᵢ Determination: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Michaelis-Menten constant (Kₘ) of the enzyme for ATP.

Conclusion

The available data strongly suggest that this compound and its derivatives are a highly promising class of p70S6K inhibitors, exhibiting exceptional potency and selectivity. Their sub-nanomolar Kᵢ values and significant selectivity over other kinases mark them as valuable tools for further investigation in both basic research and drug development. This guide provides a foundational comparison to aid researchers in evaluating the potential of this novel inhibitor scaffold.

References

Unveiling the Action of Benzimidazole-Oxadiazole Compounds in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of benzimidazole-oxadiazole derivatives reveals a promising class of compounds with potent anti-cancer activity, primarily targeting key signaling pathways involved in tumor growth and angiogenesis. While direct experimental validation for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine remains to be detailed in publicly available literature, extensive research on analogous structures provides a strong foundation for understanding its potential mechanism of action. This guide offers a comparative analysis of these mechanisms, supported by experimental data from studies on closely related benzimidazole-oxadiazole compounds.

The convergence of benzimidazole and oxadiazole moieties has yielded a scaffold with significant therapeutic potential. Studies on various derivatives have consistently demonstrated their ability to inhibit critical enzymes in cancer progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades that are essential for cell proliferation, survival, and the formation of new blood vessels that supply tumors.

Comparative Efficacy of Benzimidazole-Oxadiazole Derivatives

The anti-cancer activity of benzimidazole-oxadiazole derivatives has been quantified in numerous studies, with IC50 values providing a standardized measure of their inhibitory potency. The following tables summarize the in vitro efficacy of representative compounds against key cancer-related targets and cell lines.

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Compound 4r VEGFR-20.092PANC-1 (Pancreatic)5.5[1][2]
A549 (Lung)0.3[1][2]
MCF-7 (Breast)0.5[1][2]
Compound 4s VEGFR-2-PANC-1 (Pancreatic)6.7[1][2]
A549 (Lung)1.6
MCF-7 (Breast)1.2[1][2]
Sorafenib (Reference) VEGFR-20.049--[3]
Cisplatin (Reference) --PANC-1 (Pancreatic)-[1][2]
A549 (Lung)4.98[4]

Table 1: Comparative in vitro activity of VEGFR-2 inhibiting benzimidazole-oxadiazole derivatives.

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Compound 13 Tyrosine Kinase-HepG2 (Liver)Potent Inhibition[5]
Compound 26 Telomerase-HEPG2 (Liver)Stronger than 5-fluorouracil[5]
MCF7 (Breast)Stronger than 5-fluorouracil[5]
SW1116 (Colorectal)Stronger than 5-fluorouracil[5]
BGC823 (Stomach)Stronger than 5-fluorouracil[5]
5-Fluorouracil (Reference) ----[5]

Table 2: In vitro activity of other benzimidazole-oxadiazole derivatives targeting various cancer-related enzymes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches used for their validation, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Benzimidazole- Oxadiazole Derivatives Inhibitor->VEGFR2 Inhibits EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Benzimidazole- Oxadiazole Derivatives Inhibitor->EGFR Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_prep Prepare Recombinant Kinase (VEGFR-2/EGFR) Mix Combine Kinase, Substrate, ATP, and Test Compound Enzyme_prep->Mix Substrate_prep Prepare Substrate (e.g., Poly(Glu,Tyr)) Substrate_prep->Mix Compound_prep Prepare Serial Dilutions of Test Compound Compound_prep->Mix Incubate Incubate at Room Temperature Mix->Incubate Stop_reaction Stop Reaction & Deplete Remaining ATP Incubate->Stop_reaction Luminescence Add Detection Reagent (e.g., ADP-Glo™) Stop_reaction->Luminescence Read_plate Measure Luminescence Luminescence->Read_plate Calculate_inhibition Calculate Percent Inhibition Read_plate->Calculate_inhibition Determine_IC50 Determine IC50 Value Calculate_inhibition->Determine_IC50

References

Comparative Guide to the Cross-Reactivity of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, focusing on its cross-reactivity profile against a panel of related kinases. This document is intended to assist researchers and drug development professionals in evaluating the selectivity of this compound and its derivatives. The information presented is based on available experimental data and provides a framework for understanding its potential off-target effects.

Introduction

This compound is a potent inhibitor of p70S6 Kinase (p70S6K), a key downstream effector in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2] The selectivity of kinase inhibitors is a critical parameter in drug development, as off-target activities can lead to undesired side effects. This guide compares the inhibitory activity of derivatives of this compound against its primary target, p70S6K, and other related kinases. For a benchmark comparison, data for PF-4708671, another known selective p70S6K1 inhibitor, and the broad-spectrum kinase inhibitor Staurosporine are also included.[3][4][5][6]

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of two key derivatives of the lead compound, a well-known selective p70S6K inhibitor (PF-4708671), and a non-selective kinase inhibitor (Staurosporine). The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound/DerivativePrimary Targetp70S6K (IC50/Ki)PKA (IC50/Ki)ROCK (IC50/Ki)GSK3β (IC50/Ki)Selectivity over PKASelectivity over ROCKSelectivity over GSK3β
Compound 26 (5-hydroxy derivative) p70S6K<1 nM (Ki)>100 nM>100 nM>100 nM>100-fold>100-fold>100-fold
Compound 27 (5-amino derivative) p70S6K<1 nM (Ki)>100 nM>100 nM>100 nM>100-fold>100-fold>100-fold
PF-4708671 p70S6K1160 nM (IC50) / 20 nM (Ki)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Staurosporine Broad SpectrumNot specified7 nM (IC50)Not specifiedNot specifiedN/AN/AN/A

Data for compounds 26 and 27 are derived from a study by Bandarage et al., which states Ki <1nM and >100-fold selectivity against PKA, ROCK, and GSK3.[1][2] Specific IC50/Ki values for the off-target kinases were not provided but are inferred to be >100 nM. Data for PF-4708671 is from Pearce et al.[5] and Selleck Chemicals.[3] Data for Staurosporine is from R&D Systems.[6]

Signaling Pathway Context

The primary target of this compound, p70S6K, is a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, making it a key target for therapeutic intervention. The following diagram illustrates the position of p70S6K within this cascade.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Translation Protein Synthesis & Cell Growth S6->Translation

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocols

The determination of kinase inhibition and selectivity involves robust biochemical assays. Below are generalized protocols for assessing the activity of p70S6K and the off-target kinases PKA, ROCK, and GSK3β.

General Kinase Inhibition Assay Workflow

The following diagram outlines a typical workflow for determining the in vitro potency and selectivity of a test compound.

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) C Incubation with Compound A->C B Kinase Reaction Mixture (Kinase, Substrate, Buffer) B->C D Initiation of Reaction (Addition of ATP) C->D E Incubation D->E F Termination of Reaction E->F G Detection of Activity (e.g., Luminescence, Radioactivity) F->G H Data Analysis (IC50 Determination) G->H

Caption: A generalized workflow for in vitro kinase inhibition assays.

p70S6 Kinase (p70S6K) Activity Assay

This protocol is based on a luminescent assay that measures the amount of ADP produced, which is proportional to kinase activity.

  • Reagents:

    • Recombinant p70S6K enzyme

    • S6K substrate peptide (e.g., KRRRLASLR)

    • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

    • ATP solution

    • Test compound (serially diluted)

    • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the p70S6K enzyme and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protein Kinase A (PKA) Activity Assay

This protocol outlines a method for measuring PKA activity, often used for selectivity profiling.

  • Reagents:

    • Recombinant PKA catalytic subunit

    • PKA substrate (e.g., Kemptide)

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

    • ATP solution ([γ-32P]ATP for radiometric assay or unlabeled ATP for luminescence-based assay)

    • Test compound

    • Detection system (e.g., P81 phosphocellulose paper for radiometric assay or ADP-Glo™ for luminescent assay)

  • Procedure:

    • Prepare the reaction mixture containing the kinase buffer, PKA substrate, and serially diluted test compound.

    • Add the PKA enzyme to the mixture.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 30°C for 10-15 minutes.

    • Stop the reaction and quantify the phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto P81 paper, washing, and measuring radioactivity. For luminescent assays, ADP production is measured.

    • Determine the IC50 value from the dose-response curve.

Rho-associated Kinase (ROCK) Activity Assay

The following is a general protocol for a ROCK activity assay.

  • Reagents:

    • Recombinant active ROCK enzyme (e.g., ROCK-II)

    • ROCK substrate (e.g., recombinant MYPT1)

    • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)

    • ATP solution

    • Test compound

    • Detection antibody (e.g., anti-phospho-MYPT1) and secondary antibody-HRP conjugate for ELISA-based detection.

  • Procedure:

    • Coat a 96-well plate with the ROCK substrate.

    • Add the diluted active ROCK enzyme and the test compound to the wells.

    • Start the kinase reaction by adding the ATP solution.

    • Incubate at 30°C for 30-60 minutes.

    • Wash the wells and add the primary antibody against the phosphorylated substrate.

    • Incubate and wash, then add the HRP-conjugated secondary antibody.

    • Add a suitable substrate (e.g., TMB) and measure the absorbance to determine kinase activity.

    • Calculate the IC50 value.

Glycogen Synthase Kinase 3β (GSK3β) Activity Assay

A typical protocol for measuring GSK3β inhibition is as follows.

  • Reagents:

    • Recombinant GSK3β enzyme

    • GSK3 substrate peptide (e.g., derived from glycogen synthase)

    • Kinase assay buffer

    • ATP solution

    • Test compound

    • Kinase-Glo® Max reagent (or similar)

  • Procedure:

    • Prepare a master mix containing the kinase assay buffer and GSK3 substrate peptide.

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the GSK3β enzyme to all wells except the blank.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 45 minutes.

    • Add the Kinase-Glo® Max reagent to stop the reaction and measure the remaining ATP via luminescence.

    • Determine the IC50 value based on the luminescence signal.

References

A Comparative Guide to Benzimidazole-Based Compounds: Focus on 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its fusion with other heterocyclic rings, such as oxadiazole, has yielded a plethora of derivatives with promising therapeutic potential. This guide provides a comparative analysis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine and other benzimidazole-based compounds, with a focus on their anticancer and enzyme inhibitory activities. While direct comparative experimental data for this compound is limited in the public domain, this guide synthesizes available data on structurally related benzimidazole-oxadiazole hybrids to provide valuable insights into their structure-activity relationships and therapeutic potential.

Performance Comparison of Benzimidazole-Oxadiazole Derivatives

The combination of the benzimidazole and oxadiazole moieties has been explored extensively for the development of novel therapeutic agents, particularly in the realm of oncology. The following tables summarize the in vitro cytotoxic activity of various benzimidazole-1,3,4-oxadiazole derivatives against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzimidazole-1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines [1][2]

CompoundTarget Cell LineIC50 (µM)Reference DrugIC50 (µM)
4r PANC-1 (Pancreatic)5.5Cisplatin>30
A549 (Lung)0.3Cisplatin21.3
MCF-7 (Breast)0.5Cisplatin11.2
4s PANC-1 (Pancreatic)6.7Cisplatin>30
A549 (Lung)1.6Cisplatin21.3
MCF-7 (Breast)1.2Cisplatin11.2
4c MCF-7 (Breast)6.1--
10 A549 (Lung)1.15 - 6.275-Fluorouracil10.65 - 15.48
SKOV3 (Ovarian)1.15 - 6.275-Fluorouracil10.65 - 15.48
MDA-MB-231 (Breast)1.15 - 6.275-Fluorouracil10.65 - 15.48
14 A549 (Lung)1.15 - 6.275-Fluorouracil10.65 - 15.48
SKOV3 (Ovarian)1.15 - 6.275-Fluorouracil10.65 - 15.48
MDA-MB-231 (Breast)1.15 - 6.275-Fluorouracil10.65 - 15.48
5l HeLa (Cervical)0.224 ± 0.011Doxorubicin-
5n HeLa (Cervical)0.205 ± 0.010Doxorubicin-

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Enzyme Inhibitory Activity of Benzimidazole-Oxadiazole Derivatives [1]

CompoundTarget EnzymeIC50 (µM)Reference DrugIC50 (µM)
4r VEGFR20.418 ± 0.021Sorafenib0.312 ± 0.0112
4s VEGFR20.502 ± 0.028Sorafenib0.312 ± 0.0112
10 Thymidylate Synthase1.015-Fluorouracil1.91
14 Thymidylate Synthase1.195-Fluorouracil1.91

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) is a key enzyme involved in angiogenesis, a critical process for tumor growth and metastasis. Thymidylate Synthase is a crucial enzyme in the synthesis of DNA and a well-established target for anticancer drugs.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data on benzimidazole-oxadiazole derivatives reveals several key structure-activity relationships:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the oxadiazole moiety significantly influence the anticancer activity. For instance, compounds with electron-withdrawing groups like 2,4-dichloro (compound 4r ) or electron-donating groups like 3,4-dihydroxy (compound 4s ) on the phenyl ring have demonstrated potent cytotoxicity.[1][2]

  • Substitution on the Benzimidazole Ring: Modification of the benzimidazole ring, such as the replacement of a hydroxyl group with a methoxy group, has been shown to enhance the anticancer activity against certain cell lines.[1][2]

  • Synergistic Effect: The combination of the benzimidazole and 1,3,4-oxadiazole pharmacophores appears to result in a synergistic effect, leading to enhanced biological activity compared to individual moieties.[3][4]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of benzimidazole-oxadiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Enzyme Inhibition Assay (Example: VEGFR2 Kinase Assay)

Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture includes the target enzyme (e.g., VEGFR2), a substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection: The activity of the enzyme is measured by detecting the product of the reaction. This can be done using various methods, such as fluorescence, luminescence, or radioactivity, depending on the assay kit.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Culture (e.g., PANC-1, A549, MCF-7) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay compound_synthesis Synthesis of Benzimidazole-Oxadiazole Derivatives compound_synthesis->mtt_assay enzyme_inhibition Enzyme Inhibition Assay (e.g., VEGFR2, Thymidylate Synthase) compound_synthesis->enzyme_inhibition molecular_docking Molecular Docking Studies compound_synthesis->molecular_docking ic50_determination IC50 Value Determination mtt_assay->ic50_determination ic50_determination->enzyme_inhibition Lead Compounds ic50_enzyme Enzyme IC50 Determination enzyme_inhibition->ic50_enzyme ic50_enzyme->molecular_docking Active Compounds binding_mode Prediction of Binding Mode molecular_docking->binding_mode signaling_pathway Simplified VEGFR2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to P_VEGFR2 p-VEGFR2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR2->Downstream Biological_Effects Biological Effects (Angiogenesis, Cell Proliferation, Cell Survival) Downstream->Biological_Effects Inhibitor Benzimidazole-Oxadiazole Inhibitor (e.g., 4r, 4s) Inhibitor->P_VEGFR2 Inhibits

References

comparative analysis of 1,2,5-oxadiazole versus 1,3,4-oxadiazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of 1,2,5-oxadiazole and 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies.

The oxadiazole core, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its various isomers, particularly 1,2,5-oxadiazole and 1,3,4-oxadiazole, have been incorporated into a multitude of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of these two key isomers, presenting quantitative data from various biological assays, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the design and development of novel therapeutic agents.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data from various biological assays for representative 1,2,5-oxadiazole and 1,3,4-oxadiazole derivatives, highlighting their potency in anticancer, antimicrobial, and enzyme inhibition studies.

Table 1: Anticancer Activity (IC₅₀ values in µM)
Compound ClassDerivativeCell LineIC₅₀ (µM)Target/Mechanism
1,2,5-Oxadiazole MD77HCT-116 (Colon)>10Antiproliferative
Compound 16 HCT-116 (Colon)~20Antiproliferative, Topoisomerase I inhibitor
Compound 25 HCT-116 (Colon)~20Antiproliferative, Topoisomerase I inhibitor
Compound 28 HCT-116 (Colon)~20Antiproliferative, Topoisomerase I inhibitor
Furoxan-based Estradiol Hybrid 11b MDA-MB-231 (Breast)3.58Antiproliferative
Benzo[c][1][2][3]oxadiazole L7 -0.0018PD-L1 Inhibition
1,3,4-Oxadiazole Compound 4h A549 (Lung)<0.14Cytotoxic, MMP-9 Inhibition
Compound 4f A549 (Lung)1.59-7.48Cytotoxic, MMP-9 Inhibition
Compound 4i A549 (Lung)1.59-7.48Cytotoxic, MMP-9 Inhibition
Compound 4k A549 (Lung)1.59-7.48Cytotoxic, MMP-9 Inhibition
Compound 4l A549 (Lung)1.59-7.48Cytotoxic, MMP-9 Inhibition
Diphenylamine DerivativeHT29 (Colon)1.3-2.0Cytotoxic
Quinazoline Derivative 26 MCF-7 (Breast)0.34-2.45EGFR Inhibition
Table 2: Antimicrobial Activity (MIC values in µg/mL)
Compound ClassDerivativeMicroorganismMIC (µg/mL)
1,3,4-Oxadiazole OZE-IStaphylococcus aureus4-32
OZE-IIStaphylococcus aureus4-32
OZE-IIIStaphylococcus aureus4-32
Benzothiazepine DerivativeP. aeruginosa, S. aureus-
Furan-derivative-4-32

Note: Specific MIC values for the benzothiazepine and furan derivatives were not provided in the search results.

Table 3: Enzyme Inhibition (IC₅₀ values in µM)
Compound ClassDerivativeEnzymeIC₅₀ (µM)
1,2,5-Oxadiazole Compound 23 hIDO10.1087
Compound 25 hIDO10.1781
Compound 26 hIDO10.1391
1,3,4-Oxadiazole Compound 4h MMP-91.65
Compound 4l MMP-92.55
Telomerase InhibitorTelomerase1.18
HDAC Inhibitor 16 HDAC10.017
α-glucosidase inhibitor 7a α-glucosidase0.6
α-glucosidase inhibitor 7b α-glucosidase0.3

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Dilution treat_cells 3. Treat Cells cell_seeding->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4h) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Inoculum compound_dilution 2. Serial Dilution of Compound inoculate_plate 3. Inoculate Plate compound_dilution->inoculate_plate incubate_plate 4. Incubate (18-24h) inoculate_plate->incubate_plate read_results 5. Determine MIC incubate_plate->read_results EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt STAT3 STAT3 Src->STAT3 Raf Raf PKC->Raf Nucleus Nucleus Akt->Nucleus STAT3->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Angiogenesis Angiogenesis, Proliferation, Survival, Migration Nucleus->Angiogenesis STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Gene_Expression Gene Expression (Proliferation, Survival, etc.) Nucleus->Gene_Expression

References

Benchmarking Anticancer Activity: A Comparative Analysis of a Benzimidazole-Oxadiazole Derivative and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data on the specific anticancer activity of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is not available at the time of this report. Therefore, this guide presents a comparative analysis of a closely related and well-studied class of compounds, benzimidazole-1,3,4-oxadiazole derivatives, against the established chemotherapeutic agent, doxorubicin. The data herein is compiled from multiple studies to provide a representative benchmark for researchers in drug discovery.

This guide provides a comparative overview of the anticancer properties of a representative benzimidazole-1,3,4-oxadiazole derivative and the widely used anticancer drug, doxorubicin. The information is intended for researchers, scientists, and professionals in the field of drug development to illustrate a framework for such comparative analyses.

Compound Profiles

FeatureBenzimidazole-1,3,4-oxadiazole DerivativeDoxorubicin
Class Heterocyclic compoundAnthracycline antibiotic
Primary Mechanism of Action Varies by substitution, includes topoisomerase inhibition.[1]DNA intercalation and inhibition of topoisomerase II.[2][3]
Secondary Mechanism(s) of Action May include inhibition of specific kinases (e.g., VEGFR2).Generation of reactive oxygen species (ROS), leading to cellular damage.[2][3]

Comparative Cytotoxicity

The in vitro anticancer activity of benzimidazole-oxadiazole derivatives and doxorubicin is commonly evaluated using the MTT assay across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cancer Cell LineRepresentative Benzimidazole-Oxadiazole Derivative IC50 (µM)Doxorubicin IC50 (µM)
HeLa (Cervical Cancer) 0.205 ± 0.010Higher than the derivative in the same study.[1]
MCF-7 (Breast Cancer) 0.3 - 6.1 (depending on the specific derivative)~0.076 (72h exposure)[1]
A549 (Lung Cancer) 0.3 - 5.5 (depending on the specific derivative)0.07 (reported in one study)[4]
HepG2 (Liver Cancer) Potent activity reported for some derivatives.Varies with exposure time (e.g., lower with longer exposure).[1]

Note: IC50 values are highly dependent on the specific derivative, cell line, and experimental conditions. The values presented are for illustrative purposes based on available literature.

Mechanisms of Action: A Comparative Overview

Doxorubicin: Multi-faceted DNA Damage and Oxidative Stress

Doxorubicin's primary anticancer effect stems from its ability to intercalate into the DNA of cancer cells, thereby obstructing the action of topoisomerase II.[2][3] This leads to DNA strand breaks and the induction of apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which cause damage to cellular components, including membranes, proteins, and DNA, further contributing to its cytotoxic effects.[2]

G Doxorubicin Mechanism of Action Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress OxidativeStress->Apoptosis

Caption: Doxorubicin's dual mechanism of action.

Benzimidazole-Oxadiazole Derivatives: Targeted Enzyme Inhibition

The mechanism of action for benzimidazole-oxadiazole derivatives can be more varied and dependent on their specific chemical structure. A prominent mechanism for some potent derivatives is the inhibition of topoisomerase I.[1] Unlike doxorubicin's effect on topoisomerase II, these compounds prevent the re-ligation of single-strand DNA breaks, leading to lethal DNA damage and apoptosis. Other derivatives have been shown to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR2 pathway.

G Benzimidazole-Oxadiazole Derivative Mechanism BOD Benzimidazole-Oxadiazole Derivative TopoI Topoisomerase I Inhibition BOD->TopoI VEGFR2 VEGFR2 Inhibition BOD->VEGFR2 SSB DNA Single-Strand Break Accumulation TopoI->SSB Apoptosis Apoptosis SSB->Apoptosis Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis

Caption: Potential mechanisms of benzimidazole-oxadiazoles.

Experimental Protocols

The following are generalized protocols for key assays used in the cytotoxic evaluation of anticancer compounds.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Seed cells in 96-well plate Treat Treat cells with compounds Seed->Treat MTT Add MTT reagent Treat->MTT Incubate Incubate (2-4h) MTT->Incubate Solubilize Solubilize formazan Incubate->Solubilize Read Measure absorbance Solubilize->Read

Caption: A typical workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., benzimidazole-oxadiazole derivative and doxorubicin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm). The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Concluding Remarks

This guide provides a comparative framework for evaluating the anticancer potential of novel compounds against established drugs like doxorubicin. While direct comparative data for this compound is currently unavailable, the analysis of related benzimidazole-1,3,4-oxadiazole derivatives suggests that this class of compounds holds promise as potent anticancer agents, with some derivatives exhibiting superior cytotoxicity to doxorubicin in certain cancer cell lines. Their diverse mechanisms of action, including topoisomerase and kinase inhibition, warrant further investigation in the development of new cancer therapies. Future studies directly comparing the specified compound with doxorubicin are necessary to definitively determine its therapeutic potential.

References

Head-to-Head Comparison: 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine and Commercially Available Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel compound 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine with established, commercially available kinase inhibitors. The benzimidazole-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document aims to objectively present the performance of this compound, focusing on its potent and selective inhibition of p70S6 Kinase (p70S6K), a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Executive Summary

Derivatives of this compound have been identified as highly potent and selective inhibitors of p70S6K.[2] Structure-activity relationship (SAR) studies have led to the development of analogs with sub-nanomolar inhibitory activity (Ki < 1 nM) and significant selectivity against other related kinases such as PKA, ROCK, and GSK3.[2] This positions the compound as a promising candidate for further investigation in therapeutic areas where p70S6K dysregulation is implicated, such as cancer. This guide will compare its performance against well-known commercial kinase inhibitors, providing available quantitative data, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data for this compound derivatives and comparable commercial kinase inhibitors against p70S6K and other kinases. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, data from different sources should be interpreted with caution.

CompoundTarget KinaseIC50 / KiSelectivity NotesReference
This compound Derivative (Compound 26) p70S6K Ki < 1 nM >100-fold selective against PKA, ROCK, and GSK3 [2]
This compound Derivative (Compound 27) p70S6K Ki < 1 nM >100-fold selective against PKA, ROCK, and GSK3 [2]
Staurosporine p70S6KIC50 = 39 nMBroad-spectrum kinase inhibitor, non-selective.[3]
PF-4708671 p70S6K1IC50 = 160 nMA well-characterized, selective p70S6K1 inhibitor.
AT7867 p70S6KIC50 = 85 nMMulti-kinase inhibitor, also targets Akt/PKA.
Dasatinib p70S6KIC50 = 30 nMMulti-kinase inhibitor, primarily targeting BCR-ABL and Src family kinases.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

p70S6 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[4][5]

Principle: The assay measures the amount of ADP formed from the kinase reaction. The ADP is then converted to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.

Materials:

  • Recombinant human p70S6K enzyme

  • S6K Substrate (e.g., a specific peptide or protein substrate for p70S6K)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the p70S6K enzyme solution (pre-diluted in Kinase Assay Buffer to a pre-determined optimal concentration).

    • Add 2 µL of a substrate/ATP mixture (containing the S6K substrate and ATP at a concentration near the Km for ATP to ensure sensitive inhibition detection).

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line expressing p70S6K (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, highlighting the central role of p70S6 Kinase.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6 Kinase mTORC1->p70S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylation Protein_Synthesis Protein Synthesis S6->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway with p70S6K as a key downstream effector.

References

Confirming Target Engagement of a Novel p70S6 Kinase Inhibitor: A Comparative Guide to Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound binds to its intended target within a complex biological system is a critical step in the drug discovery pipeline. This guide provides a detailed comparison of the Thermal Shift Assay (TSA) for validating the target engagement of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, a potent inhibitor of p70S6 Kinase (p70S6K), with other established biophysical techniques.

The compound this compound and its derivatives have been identified as potent and selective inhibitors of p70S6 Kinase, a key downstream effector of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. Therefore, accurately verifying the interaction of this compound with p70S6K is paramount for its development as a potential therapeutic agent.

Thermal Shift Assay (TSA): A Primary Method for Target Engagement

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of a ligand to a target protein.[1][2] The principle lies in the ligand-induced stabilization of the protein structure. When a protein is heated, it unfolds, exposing its hydrophobic core. A fluorescent dye, such as SYPRO Orange, binds to these exposed hydrophobic regions, causing a significant increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). The binding of a ligand, such as our compound of interest, to the protein typically increases its thermal stability, resulting in a measurable increase in the Tm (a "thermal shift").[1][3]

Experimental Workflow of Thermal Shift Assay

TSA_Workflow cluster_prep Sample Preparation cluster_run Real-Time PCR cluster_analysis Data Analysis start Start: Purified p70S6K and Compound Stock mix Mix Protein, Dye (SYPRO Orange), and Compound/DMSO Control start->mix plate Aliquot into 96-well PCR plate mix->plate rtpcr Heat from 25°C to 95°C with incremental steps plate->rtpcr fluorescence Measure Fluorescence at each temperature increment rtpcr->fluorescence melt_curve Generate Melt Curve (Fluorescence vs. Temperature) fluorescence->melt_curve tm_calc Calculate Tm (midpoint of transition) melt_curve->tm_calc delta_tm Determine ΔTm (Tm_compound - Tm_control) tm_calc->delta_tm

A simplified workflow of a typical Thermal Shift Assay experiment.
Detailed Experimental Protocol: Thermal Shift Assay for p70S6K

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Purified recombinant human p70S6 Kinase protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

  • SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)

  • 96-well PCR plates

  • Real-Time PCR instrument capable of fluorescence detection

Procedure:

  • Prepare the Master Mix: For each reaction, prepare a master mix containing the assay buffer and SYPRO Orange dye (final concentration typically 5x).

  • Prepare Protein Solution: Dilute the purified p70S6K in the assay buffer to the desired final concentration (e.g., 2 µM).

  • Prepare Compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested. Include a DMSO-only control.

  • Assay Plate Setup: In a 96-well PCR plate, add the protein solution, the compound dilution (or DMSO control), and the master mix to a final volume of 20-25 µL per well.

  • Thermal Denaturation and Data Collection:

    • Place the plate in a Real-Time PCR instrument.

    • Set the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is determined from the midpoint of the sigmoidal curve, often by calculating the derivative of the curve.

    • The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with the compound and the Tm of the protein with the DMSO control (ΔTm = Tm_compound - Tm_DMSO).

Representative Data for a p70S6K Inhibitor

While specific ΔTm values for this compound are not publicly available, the following table provides representative data for a hypothetical p70S6K inhibitor to illustrate the expected results from a thermal shift assay.

Compound ConcentrationTm (°C)ΔTm (°C)
DMSO Control45.20.0
1 µM47.5+2.3
5 µM50.1+4.9
10 µM52.8+7.6
50 µM54.5+9.3

A dose-dependent increase in the melting temperature (ΔTm) is indicative of specific binding and stabilization of p70S6K by the inhibitor.

Comparison with Alternative Target Engagement Methods

While TSA is a powerful tool, it is often complemented by other techniques to provide a more comprehensive understanding of the compound-target interaction. The following table compares TSA with other commonly used methods.

FeatureThermal Shift Assay (TSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Ligand-induced protein thermal stabilization.Change in refractive index upon ligand binding to an immobilized protein.Heat change upon binding of a ligand to a protein in solution.Ligand-induced thermal stabilization of a protein in a cellular environment.[4][5]
Sample Requirement Purified protein.Purified protein (immobilized).Purified protein and ligand in solution.Intact cells or cell lysates.[4][5]
Throughput High (96/384-well format).Medium to High.Low to Medium.Medium to High (with appropriate detection).
Data Output Melting temperature (Tm), Thermal shift (ΔTm).Association (ka) and dissociation (kd) rates, Affinity (KD).Binding affinity (KD), Enthalpy (ΔH), Stoichiometry (n).Relative amount of soluble protein at different temperatures.
Pros - Rapid and inexpensive- High throughput- No protein immobilization needed- Real-time kinetics- Label-free- High sensitivity- "Gold standard" for affinity- Provides full thermodynamic profile- No immobilization- Measures target engagement in a physiological context- No need for purified protein
Cons - Indirect measurement of binding- Requires purified, stable protein- Some ligands may not induce a shift- Protein immobilization can affect activity- Non-specific binding can be an issue- Higher instrument cost- Requires large amounts of sample- Low throughput- Sensitive to buffer composition- Can be technically challenging- Readout can be complex (e.g., Western blot, MS)- Not all ligands induce a detectable shift

The p70S6K Signaling Pathway

Understanding the signaling context of p70S6K is crucial for interpreting the downstream effects of its inhibition. p70S6K is a key node in the PI3K/Akt/mTOR pathway, which integrates signals from growth factors and nutrients to control protein synthesis and cell growth.

p70S6K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6 Kinase mTORC1->p70S6K activates S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Translation Protein Synthesis & Cell Growth S6->Translation promotes Compound 4-(1H-benzimidazol-2-yl)- 1,2,5-oxadiazol-3-amine Compound->p70S6K inhibits

The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.

Inhibition of p70S6K by this compound is expected to block the phosphorylation of its downstream substrates, such as the ribosomal protein S6, thereby impeding protein synthesis and cell growth. This makes it a promising target for anti-cancer therapies.

Conclusion

The Thermal Shift Assay is a robust, high-throughput, and cost-effective method for the initial confirmation of target engagement between a small molecule inhibitor and its purified protein target. For this compound, a significant and dose-dependent increase in the melting temperature of p70S6 Kinase would provide strong evidence of direct binding. For a comprehensive validation, especially for lead optimization and preclinical studies, it is highly recommended to complement TSA data with results from orthogonal methods like Surface Plasmon Resonance for kinetic data, Isothermal Titration Calorimetry for thermodynamic details, and the Cellular Thermal Shift Assay to confirm target engagement in a more physiologically relevant context. This multi-faceted approach ensures a high degree of confidence in the compound's mechanism of action, paving the way for further drug development.

References

Structure-Activity Relationship of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) for 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine analogs is currently limited in publicly available literature. However, by examining the SAR of the constituent benzimidazole and 1,2,5-oxadiazole (furazan) moieties, as well as closely related benzimidazole-1,3,4-oxadiazole isomers, we can infer key structural determinants for biological activity, particularly in the context of anticancer drug discovery.

This guide provides a comparative analysis based on available data for analogous compounds, focusing on antiproliferative and enzyme-inhibitory activities.

Key SAR Insights for Related Scaffolds

The biological activity of benzimidazole-based compounds is significantly influenced by substitutions on both the benzimidazole ring system and any attached heterocyclic moieties.

Benzimidazole Moiety

Substitutions on the benzimidazole core play a crucial role in modulating the anticancer activity of this class of compounds. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the benzimidazole ring have been shown to influence the antiproliferative effects. The position of these substituents is also critical, with modifications at the 5- and 6-positions being common strategies to enhance potency.

Oxadiazole Moiety and Analogs

While specific data on the this compound core is scarce, studies on other benzimidazole-oxadiazole hybrids, particularly the 1,3,4-oxadiazole isomers, have demonstrated potent antiproliferative, EGFR (Epidermal Growth Factor Receptor), and BRAFV600E inhibitory activities. For these isomers, the nature of the substituent on the oxadiazole ring is a key determinant of activity. Aromatic and heteroaromatic substitutions are frequently explored, with electronic and steric properties influencing target engagement.

Research on non-benzimidazole-linked 1,2,5-oxadiazole analogs has highlighted the importance of the substitution pattern on this ring for biological activity, such as antiplasmodial potency. The nature of the substituent at the 4-position of the 1,2,5-oxadiazole ring and the functional group at the 3-position are critical for activity and selectivity.

Comparative Biological Activity Data

The following table summarizes the antiproliferative and enzyme-inhibitory activities of various benzimidazole-1,3,4-oxadiazole analogs, which serve as the closest available structural relatives for this analysis.

Compound IDModificationsTarget/Cell LineIC50 (µM)
Analog A 2-(5-(phenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazoleMCF-75.8
A5497.2
Analog B 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazoleMCF-72.1
A5493.5
Analog C 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazoleMCF-78.9
A54910.4
Analog D 5-nitro-2-(5-(phenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazoleMCF-71.5
A5492.3
Analog E -EGFR0.25
BRAFV600E0.51
Analog F -COX-20.12

Note: The data presented are representative and compiled from various sources on benzimidazole-1,3,4-oxadiazole analogs. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 103 to 1 × 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assays (e.g., EGFR, BRAFV600E)

The inhibitory activity against specific kinases is determined using in vitro kinase assay kits.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

General SAR for Benzimidazole-Oxadiazole Analogs

SAR_General General SAR for Benzimidazole-Oxadiazole Analogs Core Benzimidazole Oxadiazole sub_benz Substitutions on Benzimidazole sub_benz->Core:benz sub_oxa Substitutions on Oxadiazole sub_oxa->Core:ox ewg Electron-Withdrawing Groups (e.g., -NO2, -CF3) ewg->sub_benz activity_inc Increased Activity ewg->activity_inc edg Electron-Donating Groups (e.g., -OCH3, -CH3) edg->sub_benz activity_dec Decreased Activity edg->activity_dec arom Aromatic/Heteroaromatic Rings arom->sub_oxa arom->activity_inc experimental_workflow Experimental Workflow for Biological Evaluation synthesis Compound Synthesis and Characterization in_vitro_screening In Vitro Antiproliferative Screening (e.g., MTT Assay) synthesis->in_vitro_screening ic50 Determine IC50 Values in_vitro_screening->ic50 kinase_assay Kinase Inhibition Assays (e.g., EGFR, BRAF) ic50->kinase_assay For potent compounds sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis kinase_assay->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedures are designed for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Respiratory Protection Government-approved respirator[1]To prevent inhalation of potentially harmful dust or aerosols.
Hand Protection Compatible chemical-resistant gloves[1]To avoid direct skin contact with the compound.
Eye and Face Protection Government-approved eye and face protection (e.g., safety goggles, face shield)[1]To protect against splashes and airborne particles.
Body Protection Protective clothing[1]To prevent contamination of personal clothing and skin.
Foot Protection Protective boots (if the situation requires)[1]To provide additional protection in case of spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to minimize risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye bath are readily accessible and operational.[1]

  • Work in a well-ventilated area. The use of a closed system or local exhaust ventilation is strongly recommended to prevent direct exposure.[1]

2. Donning PPE:

  • Before handling the compound, put on all required PPE as outlined in the table above.

  • Gloves must be inspected for any signs of damage prior to use.[1]

3. Handling the Compound:

  • Avoid breathing vapor, mist, or gas.[2]

  • Prevent all contact with eyes, skin, and clothing.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Avoid prolonged or repeated exposure.[1]

4. Post-Handling Procedures:

  • Wash hands and face thoroughly after handling the compound.[1]

  • Use a proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin contact with the product.[1]

  • Wash and dry hands after glove removal.[1]

  • Contaminated clothing should be washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste generated from this compound should be considered chemical waste.

  • Container Management: Keep the waste in a tightly closed and properly labeled container.

  • Disposal Method: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance on approved waste disposal procedures.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don all required PPE handle_chem Handle chemical carefully, avoiding contact and inhalation prep_ppe->handle_chem prep_eng Ensure proper ventilation (Fume hood/local exhaust) prep_eng->handle_chem post_decon Decontaminate work area handle_chem->post_decon disp_waste Segregate and label waste handle_chem->disp_waste Waste Generation post_ppe Doff PPE correctly post_decon->post_ppe post_wash Wash hands thoroughly post_ppe->post_wash disp_dispose Dispose according to institutional & local regulations disp_waste->disp_dispose

Caption: Workflow for the safe handling and disposal of chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.